O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFZNBOQJOULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468503 | |
| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-04-2 | |
| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Cyclopropylmethyl-hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of O-(cyclopropylmethyl)hydroxylamine hydrochloride. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.
Core Properties
This compound is a white solid organic compound.[1] It serves as a valuable building block in the synthesis of more complex molecules, particularly N-heterocycles.[2][3]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 74124-04-2 | [2][4][5] |
| Molecular Formula | C₄H₁₀ClNO | [2][4][5] |
| Molecular Weight | 123.58 g/mol | [2][4][5] |
| Melting Point | 170-172 °C | [1] |
| Appearance | White Solid | [1] |
| Purity | ≥97% (typical) | [2][5] |
| SMILES | Cl.NOCC1CC1 | [2][5] |
| InChI | InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | [4] |
| Storage | Room temperature, sealed in a dry environment. | [2] |
Computational Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |
| logP | 0.7085 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Safety and Handling
This compound is classified as an irritant.[4] The following hazard statements are associated with this compound:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.
Experimental Protocols
A scalable, gram-scale synthesis of this compound has been reported.[2][3] The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
General Synthesis Procedure
The synthesis involves a three-step process starting from an N-enoxyphthalimide precursor.[2]
-
Cyclopropanation: The N-enoxyphthalimide undergoes a Simmons-Smith-type cyclopropanation to yield 2-cyclopropoxyisoindoline-1,3-dione.[2]
-
Phthalimide Cleavage: The resulting intermediate is treated with hydrazine hydrate to cleave the phthalimide group, affording the free base, O-(cyclopropylmethyl)hydroxylamine. This free base is noted to be volatile.[2]
-
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt to provide a stable, non-volatile solid.[2]
Applications in Organic Synthesis
This compound is a precursor for the synthesis of N-heterocycles via a[3][3]-sigmatropic rearrangement.[2][3] This transformation is particularly useful in the generation of substituted tetrahydroquinolines.[2][3]
Caption: Workflow for the synthesis of tetrahydroquinolines.
Experimental Workflow for N-Heterocycle Synthesis
The general workflow for the synthesis of 2-hydroxy tetrahydroquinolines using this compound is as follows:
-
N-Arylation: The starting material is N-arylated to form an N-aryl O-cyclopropyl hydroxamate.[2]
-
[3][3]-Sigmatropic Rearrangement Cascade: This intermediate undergoes a one-pot cascade reaction initiated by a[3][3]-sigmatropic rearrangement, followed by cyclization and rearomatization to yield the final substituted tetrahydroquinoline product.[2]
Spectroscopic Data
While a detailed analysis of the NMR, IR, and mass spectrometry data is not publicly available in the primary search results, the key reference paper notes that the synthesized this compound was "fully characterized," indicating that such data was obtained and confirms the structure.[2] High-resolution mass spectrometry was performed under electrospray ionization (ESI) conditions.[2] Researchers requiring detailed spectral data are encouraged to consult the supplementary information of the cited primary literature.
References
physical and chemical properties of O-(cyclopropylmethyl)hydroxylamine HCl
An In-depth Technical Guide on the Core Physical and Chemical Properties of O-(cyclopropylmethyl)hydroxylamine HCl
This technical guide provides a comprehensive overview of the known physical and chemical properties of O-(cyclopropylmethyl)hydroxylamine hydrochloride (HCl). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in synthetic chemistry. This document summarizes available quantitative data, outlines relevant experimental protocols for property determination, and visualizes key chemical pathways and analytical workflows.
Compound Identification and General Data
O-(cyclopropylmethyl)hydroxylamine HCl is a chemical reagent primarily used in organic synthesis.[1] As a hydroxylamine derivative, it serves as a versatile precursor, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[1][2]
Table 1: Compound Identification
| Identifier | Value | Citation |
| CAS Number | 74124-04-2 | [1][3][4] |
| Molecular Formula | C₄H₁₀ClNO | [3][4] |
| Synonyms | Cyclopropylmethoxyamine Hydrochloride, O-Cyclopropylmethyl-hydroxylamine, Hydrochloride | [3][4] |
| IUPAC Name | O-(cyclopropylmethyl)hydroxylamine;hydrochloride | [3] |
| SMILES | C1CC1CON.Cl | [3] |
| InChIKey | HMMFZNBOQJOULD-UHFFFAOYSA-N | [3] |
Physical Properties
The hydrochloride salt form of O-(cyclopropylmethyl)hydroxylamine exists as a white crystalline solid at room temperature.[5] The available quantitative physical data is summarized in Table 2.
Table 2: Physical Properties of O-(cyclopropylmethyl)hydroxylamine HCl
| Property | Value | Notes | Citation |
| Molecular Weight | 123.58 g/mol | [3][4] | |
| Melting Point | 170-172 °C | Experimental | [6][7] |
| Appearance | White Solid | [5] | |
| Solubility | No quantitative data available. | As a hydrochloride salt, it is expected to be soluble in water and polar alcohols. | [8] |
| pKa | No quantitative data available. | The basicity of O-alkylhydroxylamines is generally lower than that of hydroxylamine. | [4] |
Chemical and Computational Properties
This compound is noted for its utility as a precursor in[1][1]-sigmatropic rearrangements for synthesizing N-heterocycles.[2][9] Its stability as a bench-stable, solid hydrochloride salt makes it a practical reagent in multi-step syntheses.[2]
Table 3: Chemical and Computed Properties
| Property | Value | Notes | Citation |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Computed | [3][10] |
| logP | 0.7085 | Computed | [3][10] |
| Hydrogen Bond Donor Count | 1 | Computed | [3][10] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [3][10] |
| Rotatable Bond Count | 2 | Computed | [3][10] |
Experimental Protocols
Detailed experimental procedures for the characterization of O-(cyclopropylmethyl)hydroxylamine HCl are not widely published. However, standard methodologies for determining key physical properties are described below.
Synthesis Protocol
A scalable, three-step synthesis for O-(cyclopropylmethyl)hydroxylamine HCl has been reported.[2][9] The general workflow involves the cyclopropanation of an N-O vinyl-connected precursor, followed by phthalimide cleavage and subsequent formation of the hydrochloride salt.[9]
Caption: Gram-scale synthesis workflow for O-(cyclopropylmethyl)hydroxylamine HCl.
Melting Point Determination
Methodology: The melting point can be determined using the capillary method.
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
pKa Determination
Methodology: The pKa value can be determined by potentiometric titration.[4]
-
A precisely weighed sample of O-(cyclopropylmethyl)hydroxylamine HCl is dissolved in a suitable solvent, typically deionized water or a water-ethanol mixture.[4]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the hydroxylammonium ion.
Caption: General experimental workflow for physical property characterization.
Application in Chemical Synthesis
While no specific biological signaling pathways for this compound have been identified, its primary role in drug discovery is as a synthetic intermediate. It is a key reactant in di-heteroatom[1][1]-sigmatropic rearrangements to produce N-heterocycles, such as substituted tetrahydroquinolines.[2][9] This chemical transformation is highly valuable for building molecular complexity in the development of new therapeutic agents.
Caption: Role in the[1][1]-sigmatropic rearrangement for N-heterocycle synthesis.
Safety and Handling
O-(cyclopropylmethyl)hydroxylamine HCl is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Storage: Store at room temperature or between 2-8°C, often under an inert atmosphere like argon.[3][6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn during handling.
References
- 1. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempap.org [chempap.org]
- 5. O-(cyclopropylmethyl)hydroxylamine | C4H9NO | CID 11182605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. scbt.com [scbt.com]
- 10. chemscene.com [chemscene.com]
A Technical Guide to the Stability and Storage of O-(cyclopropylmethyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(cyclopropylmethyl)hydroxylamine hydrochloride. Due to the limited availability of specific public stability data for this compound, this document focuses on established best practices and general methodologies for stability assessment based on international guidelines.
Chemical and Physical Properties
This compound is a key reagent in synthetic organic chemistry. A summary of its known physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 74124-04-2 | [1][2][3] |
| Molecular Formula | C4H10ClNO | [2][3] |
| Molecular Weight | 123.58 g/mol | [2][3] |
| Melting Point | 170-172°C | [4] |
| Appearance | White to off-white solid | Generic observation |
| Purity | ≥97% | [3] |
| Shelf Life | 1095 days (approximately 3 years) | [4] |
Stability Profile and Assessment
The intrinsic stability of a chemical compound is critical for its use in research and drug development. Stability studies are performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
While specific stability data for this compound is not extensively published, a general approach to determining its stability profile involves forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways of a substance. These studies also help in developing stability-indicating analytical methods.[5] The following table outlines the recommended conditions for the forced degradation of this compound.
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and reflux at 60°C for 30 minutes. If no degradation is observed, a higher concentration of acid or more stringent conditions may be applied. |
| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and reflux at 60°C for 30 minutes. Monitor for degradation. |
| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. The reaction time can be varied to achieve optimal degradation. |
| Thermal Stress | Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period. The temperature should be below the compound's melting point. |
| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Long-Term Stability Testing
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance during its intended storage period.
| Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity and purity of this compound. Based on available safety data sheets and product information, the following conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or room temperature.[3][4] | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon).[4] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly closed container. | To prevent contamination and exposure to moisture. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.[5] | To prevent inhalation and contact with skin and eyes. |
Experimental Protocols and Workflows
The following diagrams illustrate generalized workflows for stability assessment and the determination of appropriate storage conditions.
References
Navigating the Safety Profile of O-(cyclopropylmethyl)hydroxylamine hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and associated hazards of O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS No: 74124-04-2). The information is intended to equip laboratory personnel and drug development professionals with the necessary knowledge for its safe handling, storage, and use. This document consolidates data from various safety data sheets and chemical databases, presenting it in a structured and accessible format.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C4H10ClNO | [1][2] |
| Molecular Weight | 123.58 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow crystals | [3] |
| Melting Point | 170-172 °C | [4] |
| Solubility | Soluble in water | [5] |
| CAS Number | 74124-04-2 | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.
| GHS Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][6] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][6] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][6] |
GHS Pictograms:
Experimental Protocols for Hazard Determination
While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. These internationally recognized protocols ensure consistency and reliability of data.
Acute Oral Toxicity (OECD Guideline 423)
The "Harmful if swallowed" classification is typically determined using a method like the Acute Oral Toxicity – Acute Toxic Class Method (OECD 423).
Methodology Overview:
-
Test Animals: Typically, rats are used.
-
Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 (median lethal dose) is estimated based on the observed effects, which then informs the GHS classification.
Skin Irritation (OECD Guideline 404)
The "Causes skin irritation" classification is generally established following the Acute Dermal Irritation/Corrosion guideline.
Methodology Overview:
-
Test Animals: Albino rabbits are the traditional model.
-
Procedure: A small amount of the substance is applied to a shaved patch of skin on the animal's back. The area is then covered with a gauze patch.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of the skin reactions is scored, and the average scores determine the irritation classification.
Eye Irritation (OECD Guideline 405)
The "Causes serious eye irritation" classification is determined by the Acute Eye Irritation/Corrosion test.
Methodology Overview:
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small amount of the substance is instilled into one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.
-
Endpoint: The severity of the eye lesions is scored, and these scores are used to classify the substance's irritation potential.
Safe Handling and Emergency Procedures
Adherence to proper handling and emergency protocols is crucial to minimize risks associated with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
The following diagram illustrates the necessary controls and PPE for handling this chemical.
Caption: Recommended engineering controls and personal protective equipment for handling this compound.
First Aid Measures
The following table outlines the appropriate first aid responses in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
Logical Workflow for Safe Chemical Handling
The following workflow provides a systematic approach to ensure safety when working with this compound.
References
- 1. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. cenmed.com [cenmed.com]
- 5. fishersci.com [fishersci.com]
- 6. Experimental Operations | Chemistry [chemistry.stanford.edu]
A Guide to Synthesis Precursors for Core N-Heterocycles: A Technical Overview for Drug Discovery and Development
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials, making their synthesis a cornerstone of modern organic chemistry and drug development.[1][2] It is estimated that approximately 60% of small-molecule drugs contain a nitrogen-based heterocycle.[3] This guide provides an in-depth technical overview of the synthesis precursors and methodologies for constructing key N-heterocyclic cores, tailored for researchers, scientists, and professionals in drug development. We will explore seminal named reactions, presenting quantitative data, detailed experimental protocols, and visualized workflows for the synthesis of pyrroles, pyridines, and isoquinolines.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for constructing substituted pyrroles, which are key components in many biologically active molecules.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4][6] This method is valued for its operational simplicity and generally provides good to excellent yields.[5]
The accepted mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5]
Data Presentation: Paal-Knorr Synthesis Conditions
The following table summarizes various reported conditions for the Paal-Knorr synthesis, highlighting the flexibility of this reaction in terms of heating methods, catalysts, and solvents.
| Precursor 1 | Precursor 2 | Method | Catalyst/Acid | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Hexane-2,5-dione | Aniline | Conventional | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [4] |
| 1,4-Dicarbonyl | Primary Amine | Microwave | Acetic Acid | Ethanol | 80 | - | - | [5] |
| 1,4-Dicarbonyl | Primary Amine | Microwave | (Optional) | Ethanol, Acetic Acid, or solvent-free | 120-150 | 2-10 min | - | [4] |
| Hexa-2,5-dione | Aliphatic/Aromatic Amines | Conventional | None | Water | 100 (Reflux) | 15 min | Good to Excellent | [7] |
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from hexane-2,5-dione and aniline using conventional heating.[4][5]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[4]
-
Add one drop of concentrated hydrochloric acid to the mixture.[4][5]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[4][5]
-
After the reflux period, cool the reaction mixture in an ice bath.[5]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]
-
Collect the resulting crystals by vacuum filtration.[5]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]
Expected Yield: Approximately 52% (178 mg).[4]
Visualization: Paal-Knorr Synthesis Workflow
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction for preparing dihydropyridines (DHPs) and pyridines.[8] The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The resulting 1,4-dihydropyridine products are significant in medicinal chemistry, notably as calcium channel blockers.[8] The DHP products can be subsequently oxidized to the corresponding pyridine derivatives.[9]
Data Presentation: Hantzsch Synthesis Conditions
The following table outlines representative conditions for the Hantzsch pyridine synthesis.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Ref. |
| Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Ethanol | ~80 (Reflux) | 4-6 | [8] |
| Various | Ethyl acetoacetate | Ammonia or Ammonium acetate | Ethanol, Water, Glycerol | Varies | Varies | [9] |
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative
This protocol details a representative procedure for the Hantzsch synthesis using ethyl 2,4-dioxopentanoate, benzaldehyde, and ammonium acetate.[8]
Materials:
-
Ethyl 2,4-dioxopentanoate (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[8]
-
Add 20 mL of ethanol to the flask.[8]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.[8]
-
Once complete, allow the mixture to cool to room temperature.[8]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine product.[8]
Visualization: Hantzsch Synthesis Workflow
Bischler-Napieralski Isoquinoline Synthesis
The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11][12] This electrophilic aromatic substitution requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[10][13] The reaction is particularly effective for electron-rich aromatic rings.[10][11] The resulting dihydroisoquinolines can be easily dehydrogenated to form the corresponding aromatic isoquinolines.[10]
The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to cyclize.[11][13]
Data Presentation: Bischler-Napieralski Synthesis Conditions
This table summarizes conditions for the Bischler-Napieralski reaction, including both classical and modern, milder approaches.
| Substrate | Reagent(s) | Base | Solvent | Temp. (°C) | Time | Ref. |
| β-phenethylamide | POCl₃ | - | DCM | Reflux | 4 h | [10] |
| β-phenethylamide | Tf₂O | 2-Chloropyridine | DCM | -20 to 0 | 50 min | [10][14] |
| β-arylethylamides | P₂O₅, POCl₃, or ZnCl₂ | - | Toluene or Xylene | Varies (Reflux) | Varies | [12] |
Experimental Protocol: Bischler-Napieralski Reaction (POCl₃ Method)
This protocol provides a general procedure for the cyclization of a β-phenethylamide using phosphorus oxychloride.[10]
Materials:
-
β-phenethylamide substrate (0.29 mmol)
-
Anhydrous Dichloromethane (DCM, 2 mL)
-
Phosphorus oxychloride (POCl₃, 2 mL)
-
Methanol/water (9:1)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To an oven-dried round-bottom flask, add the β-phenethylamide substrate (0.29 mmol).[10]
-
Add anhydrous DCM (2 mL) and POCl₃ (2 mL) to the flask.[10]
-
Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.[10]
-
Allow the solution to reflux for 4 hours.[10]
-
Cool the reaction mixture to room temperature and concentrate via rotary evaporation.[10]
-
Workup (Reduction to Tetrahydroisoquinoline): Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool to 0°C.[10]
-
Add NaBH₄ until the pH reaches 7.[10]
-
Add saturated aqueous NH₄Cl dropwise, followed by a small piece of ice.[10]
-
Dilute the mixture with DCM and perform a liquid-liquid extraction. The organic layer contains the product.[10]
Visualization: Bischler-Napieralski Synthesis Workflow
References
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
O-(cyclopropylmethyl)hydroxylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclopropylmethyl)hydroxylamine hydrochloride is a versatile chemical reagent with significant applications in organic synthesis and the development of bioconjugates. Its unique structural features, combining a cyclopropylmethyl group with a hydroxylamine moiety, make it a valuable building block for creating complex molecules with tailored properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental details and data.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source |
| CAS Number | 74124-04-2 | [1][2][3] |
| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |
| Molecular Weight | 123.58 g/mol | [1][2][3] |
| IUPAC Name | O-(cyclopropylmethyl)hydroxylamine;hydrochloride | [1] |
| Synonyms | Cyclopropylmethoxyamine hydrochloride, Cyclopropylmethoxylamine hydrochloride | [3] |
| Melting Point | 170-172 °C | [4] |
| Solubility | Information not available | |
| Purity | Typically ≥97% (commercial sources) | [2] |
Synthesis
A detailed, gram-scale synthetic protocol for the closely related O-cyclopropyl hydroxylamine hydrochloride has been reported and is adaptable for the synthesis of this compound. The general approach involves the formation of a protected hydroxylamine derivative, followed by deprotection and salt formation.
Experimental Protocol: Synthesis of a Related O-alkyl Hydroxylamine Hydrochloride
The following procedure is adapted from a reported synthesis of a similar compound and can serve as a starting point for the synthesis of this compound.[5][6]
Step 1: Synthesis of N-(cyclopropylmethoxy)phthalimide
A solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like potassium carbonate (1.5 equivalents). To this mixture, (bromomethyl)cyclopropane (1.2 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(cyclopropylmethoxy)phthalimide.
Step 2: Deprotection and formation of this compound
The N-(cyclopropylmethoxy)phthalimide (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is heated to reflux. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is then acidified with hydrochloric acid (in a solvent like ether or isopropanol) to precipitate the desired this compound. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.
A reported synthesis of a similar O-cyclopropyl hydroxylamine hydrochloride yielded the final product in good yields (e.g., 78% isolated yield for a ring-substituted derivative).[5][6] Purity is typically assessed by NMR and mass spectrometry.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to form stable oxime bonds with aldehydes and ketones. This reactivity is widely exploited in various fields, particularly in bioconjugation and medicinal chemistry.
Oxime Ligation for Bioconjugation
Oxime ligation is a powerful tool for the chemoselective coupling of molecules in a biological environment. The reaction of O-(cyclopropylmethyl)hydroxylamine with an aldehyde or ketone-functionalized biomolecule (such as a protein, peptide, or carbohydrate) results in the formation of a stable oxime linkage. This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological processes.[7]
The reaction kinetics can be enhanced by the use of catalysts such as aniline or its derivatives.[8][9] The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones.
Use as a Linker in Antibody-Drug Conjugates (ADCs)
Signaling Pathways and Biological Activity
As a synthetic building block, this compound does not have a direct, well-characterized biological activity or a known interaction with specific signaling pathways. Its relevance in a biological context is primarily through its incorporation into larger, biologically active molecules via the synthetic applications described above.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Oxime Ligation Reaction
Caption: Schematic of the oxime ligation reaction using O-(cyclopropylmethyl)hydroxylamine.
References
- 1. This compound | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of O-(cyclopropylmethyl)hydroxylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclopropylmethyl)hydroxylamine hydrochloride is a versatile and bench-stable reagent that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing compounds.[1] Its unique structural features, namely the reactive hydroxylamine moiety and the strained cyclopropylmethyl group, impart distinct reactivity that is of significant interest in organic synthesis and medicinal chemistry. The cyclopropyl group, in particular, is an increasingly important motif in drug discovery, known for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2]
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving O-(cyclopropylmethyl)hydroxylamine HCl. It covers its primary transformations, including oxime and nitrone formation,[3][3]-sigmatropic rearrangements, and the Beckmann rearrangement of its oxime derivatives. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the use of this reagent in the synthesis of novel chemical entities.
Core Reaction Mechanisms
Oxime and Nitrone Formation
The most fundamental reaction of O-(cyclopropylmethyl)hydroxylamine HCl is its condensation with carbonyl compounds to form O-(cyclopropylmethyl)oximes. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.[4] The hydrochloride salt is typically neutralized in situ using a base like pyridine or sodium carbonate to liberate the free hydroxylamine.[5] This transformation is generally high-yielding and applicable to a wide range of aldehydes and ketones.[6][7]
Furthermore, O-(cyclopropylmethyl)hydroxylamine can participate in the formation of nitrones, which are valuable 1,3-dipoles for cycloaddition reactions to synthesize five-membered heterocycles.[8][9]
Reaction Scheme: Oxime Formation
Caption: General scheme for oxime formation.
2.2.[3][3]-Sigmatropic Rearrangement
A key and synthetically valuable transformation of derivatives of O-(cyclopropylmethyl)hydroxylamine is the di-heteroatom[3][3]-sigmatropic rearrangement.[1][3] N-arylated O-cyclopropyl hydroxamates, prepared from O-(cyclopropylmethyl)hydroxylamine, undergo a facile rearrangement under basic conditions to furnish substituted N-heterocycles, such as 2-hydroxy-tetrahydroquinolines.[1][10] This reaction is believed to proceed through a concerted mechanism involving the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring, which acts as a three-carbon homoenolate equivalent.[1]
Mechanism:[3][3]-Sigmatropic Rearrangement
Caption: [3][3]-Sigmatropic rearrangement pathway.
Beckmann Rearrangement of O-(cyclopropylmethyl)oximes
O-(cyclopropylmethyl)oximes derived from ketones can undergo the Beckmann rearrangement under acidic conditions to yield N-substituted amides.[1][11][12] This reaction is initiated by the protonation of the oxime oxygen, converting it into a good leaving group. Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[3][13] The stereospecificity of this rearrangement is a key feature, with the geometry of the starting oxime dictating the structure of the product.[13] In the context of O-(cyclopropylmethyl)oximes, the migratory aptitude of the group attached to the iminyl carbon versus the other substituent will determine the final amide product. Aryl groups generally exhibit a higher migratory aptitude than alkyl groups.[1]
Mechanism: Beckmann Rearrangement
Caption: Beckmann rearrangement of an oxime.
Potential for Cyclopropylmethyl Group Rearrangements
The cyclopropylmethyl moiety itself is prone to rearrangement, particularly through the formation of a cyclopropylmethyl cation. This cation can rearrange to a cyclobutyl or homoallyl cation. While not extensively documented specifically for reactions of O-(cyclopropylmethyl)hydroxylamine, this inherent reactivity should be considered, especially under acidic conditions or in reactions proceeding through cationic intermediates. This could potentially lead to the formation of products containing cyclobutyl or homoallyl functionalities.
Applications in the Synthesis of Bioactive Heterocycles
The development of novel synthetic routes to heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery.[14][15][16] O-(cyclopropylmethyl)hydroxylamine HCl serves as a versatile starting material for the construction of various N-heterocycles, primarily through the[3][3]-sigmatropic rearrangement of its derivatives.[4][10] The resulting tetrahydroquinolines and other related structures are prevalent scaffolds in numerous biologically active molecules. The incorporation of the cyclopropylmethyl group or its rearranged counterparts can favorably influence the pharmacological profile of these molecules.[12]
Quantitative Data
The following tables summarize quantitative data for key reactions involving O-(cyclopropylmethyl)hydroxylamine derivatives.
Table 1: Optimization of the[3][3]-Sigmatropic Rearrangement of an N-Arylated O-Cyclopropyl Hydroxamate
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | Toluene | Et₃N | 48 | 0 |
| 2 | THF | Et₃N | 48 | 22 |
| 3 | DCM | Et₃N | 48 | 33 |
| 4 | MeCN | Et₃N | 48 | 26 |
| 5 | EtOH | Et₃N | 48 | 51 |
| 6 | TFE | Et₃N | 26 | 66 |
| 7 | TFE | Et₃N | 3 | 54 |
| 8 | TFE | DIPEA | 34 | 62 |
| 9 | TFE | Cs₂CO₃ | 30 | 59 |
| Data adapted from reference[1]. Reaction performed on a 0.1 mmol scale. |
Table 2: Yields of Oxime Synthesis from Various Carbonyl Compounds with Hydroxylamine Hydrochloride
| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde oxime | 1.5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde oxime | 1.5 | 96 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde oxime | 2 | 95 |
| 4 | Cinnamaldehyde | Cinnamaldehyde oxime | 2.5 | 92 |
| 5 | Cyclohexanone | Cyclohexanone oxime | 5.5 | 90 |
| 6 | Acetophenone | Acetophenone oxime | 8 | 88 |
| Data adapted from reference[6][7]. These are representative yields for general oxime formation and may vary for O-(cyclopropylmethyl)hydroxylamine. |
Experimental Protocols
Synthesis of this compound
A detailed gram-scale synthesis has been reported.[1] The key steps involve the Simmons-Smith cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione, followed by phthalimide cleavage with hydrazine hydrate and subsequent treatment with HCl in ether.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
- 14. ijnrd.org [ijnrd.org]
- 15. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class | MDPI [mdpi.com]
- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Methodological & Application
Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamines: A Versatile Building Block for Drug Discovery
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropyl group is a highly sought-after motif in medicinal chemistry, known for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates.[1] O-cyclopropyl hydroxylamines are valuable, bench-stable building blocks that serve as precursors for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[2][3][4] This document provides detailed protocols for the gram-scale synthesis of O-cyclopropyl hydroxylamines, their subsequent N-arylation, and their application in the synthesis of α-functionalized tetrahydroquinolines via a[4][4]-sigmatropic rearrangement.[2][3][4]
Significance in Drug Development
The rigid, three-dimensional nature of the cyclopropyl ring makes it an attractive bioisostere for other functional groups, such as vinyl or gem-dimethyl groups. Its incorporation into drug molecules can lead to improved pharmacological properties. O-cyclopropyl hydroxylamines, in particular, open avenues to novel heterocyclic scaffolds through unique rearrangement reactions, providing a powerful tool for the exploration of new chemical space in drug discovery programs.[2][4][5]
Experimental Protocols
The following protocols are adapted from a novel and scalable synthetic route for the preparation of O-cyclopropyl hydroxylamines and their derivatives.[2]
Protocol 1: Gram-Scale Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione
This procedure details the cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione using a modified Simmons-Smith reaction.
Materials:
-
2-(vinyloxy)isoindoline-1,3-dione
-
Diethylzinc (in an appropriate solvent)
-
Trifluoroacetic acid (TFA)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, prepare a solution of diethylzinc (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (2.0 equivalents) in anhydrous DCM to the diethylzinc solution. Stir until gas evolution ceases (approximately 20 minutes).
-
To the resulting solution, add a solution of diiodomethane (2.0 equivalents) in anhydrous DCM.
-
Finally, add a solution of 2-(vinyloxy)isoindoline-1,3-dione (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 1).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropoxyisoindoline-1,3-dione.
Protocol 2: Preparation of O-Cyclopropyl Hydroxylamine Hydrochloride
This protocol describes the deprotection of 2-cyclopropoxyisoindoline-1,3-dione to yield the hydrochloride salt of O-cyclopropyl hydroxylamine.[2]
Materials:
-
2-cyclopropoxyisoindoline-1,3-dione
-
Hydrazine hydrate (50-60%)
-
Diethyl ether (Et₂O)
-
2M HCl in diethyl ether
Procedure:
-
Dissolve 2-cyclopropoxyisoindoline-1,3-dione (1.0 equivalent) in diethyl ether at 0 °C.
-
Add hydrazine hydrate (2.8 equivalents) dropwise over 3 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate will form.
-
Filter the precipitate (diazine by-product) and wash it with diethyl ether.
-
Combine the ether filtrates and cool to 0 °C.
-
Add 2M HCl in diethyl ether (1.5 equivalents) over 3 minutes.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-cyclopropyl hydroxylamine hydrochloride.
Protocol 3: N-Arylation of O-Cyclopropyl Hydroxamates
This procedure outlines the metal-free N-arylation of O-cyclopropyl hydroxamates.[2]
Materials:
-
O-cyclopropyl hydroxamate
-
Cesium carbonate (Cs₂CO₃)
-
Diaryliodonium salt
-
Toluene, anhydrous
-
Celite
Procedure:
-
In an oven-dried vial, suspend the O-cyclopropyl hydroxamate (1.0 equivalent) and cesium carbonate (2.0 equivalents) in anhydrous toluene.
-
Add the desired diaryliodonium salt (1.5 equivalents) in one portion at room temperature.
-
Stir the mixture at room temperature for 5-24 hours, monitoring for the consumption of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-arylated-O-cyclopropyl hydroxamate.
Quantitative Data Summary
The following tables summarize the yields and reaction conditions for the key synthetic steps.
Table 1: Gram-Scale Synthesis of 2-Cyclopropoxyisoindoline-1,3-diones [2][4]
| Entry | Substrate (2-(vinyloxy)isoindoline-1,3-dione derivative) | Product (2-cyclopropoxyisoindoline-1,3-dione derivative) | Scale (mmol) | Reaction Time (h) | Yield (%) |
| 1 | Unsubstituted | 16a | 11.33 | 12 | 85 |
| 2 | α-Methyl | 16b | 5.0 | 12 | 92 |
| 3 | β-Phenyl | 16c | 5.0 | 6 | 95 |
| 4 | α-Ethyl | 16d | 5.0 | 12 | 88 |
| 5 | β-Butyl | 16e | 5.0 | 12 | 91 |
| 6 | α,β-Dimethyl | 16f | 5.0 | 12 | 90 |
| 7 | α-Methyl, β-Phenyl | 16g | 5.0 | 12 | 93 |
Table 2: Deprotection to O-Cyclopropyl Hydroxylamine Hydrochloride [2]
| Starting Material | Product | Scale (g) | Yield (%) |
| 2-cyclopropoxyisoindoline-1,3-dione (16a ) | O-cyclopropyl hydroxylamine hydrochloride | 8.5 | 92 |
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows and reaction pathways.
Caption: Workflow for the gram-scale synthesis of O-cyclopropyl hydroxylamines.
Caption: Reaction pathway for the synthesis of tetrahydroquinolines.
Conclusion
The described protocols provide a robust and scalable method for the gram-scale synthesis of O-cyclopropyl hydroxylamines.[2][4] These versatile intermediates are crucial for the construction of complex N-heterocycles, which are of significant interest in the field of drug discovery and development. The provided data and workflows offer a comprehensive guide for researchers aiming to utilize these valuable building blocks in their synthetic endeavors.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles | CoLab [colab.ws]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Formation using O-(cyclopropylmethyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximation, the reaction of a carbonyl compound with a hydroxylamine derivative to form an oxime, is a fundamental transformation in organic chemistry. O-substituted oximes, in particular, are stable and versatile functional groups with broad applications in medicinal chemistry, bioconjugation, and materials science. O-(cyclopropylmethyl)hydroxylamine hydrochloride is a valuable reagent for introducing the cyclopropylmethyl oxime ether moiety, which can confer unique and advantageous properties to the target molecule.
The cyclopropyl group is a "bioisostere" of choice in drug design, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1] Its rigid nature can help in locking in bioactive conformations, leading to more favorable interactions with biological targets.[1] These application notes provide an overview of the use of this compound in oxime formation, including protocols and potential applications.
Advantages of the Cyclopropylmethyl Moiety
The incorporation of a cyclopropylmethyl group via oxime formation can offer several benefits in drug discovery and development:
-
Enhanced Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, which can increase the half-life of a drug molecule.[1]
-
Increased Potency: The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to stronger binding interactions with target proteins.[1]
-
Improved Pharmacokinetics: The lipophilicity of the cyclopropyl group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better oral bioavailability and brain permeability.[1]
-
Novel Chemical Space: The introduction of this group provides access to novel chemical entities with distinct properties.
Data Presentation: Representative Reaction Conditions and Yields
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | Pyridine | Ethanol | Reflux | 2-4 | 85-95 |
| 4-Nitrobenzaldehyde | Sodium Acetate | Methanol | Reflux | 1-3 | 90-98 |
| Acetophenone | Potassium Carbonate | Ethanol/Water | Room Temp | 12-24 | 70-85 |
| Cyclohexanone | Sodium Hydroxide | Methanol | Room Temp | 8-16 | 75-90 |
| 2-Pyridinecarboxaldehyde | Triethylamine | Dichloromethane | Room Temp | 6-12 | 80-90 |
Experimental Protocols
General Protocol for Oxime Formation
This protocol is a general guideline for the synthesis of O-(cyclopropylmethyl)oximes from aldehydes and ketones. The optimal conditions may vary depending on the specific substrate.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound (1.1 mmol, 1.1 eq)
-
Base (e.g., pyridine, sodium acetate, potassium carbonate; 1.2-1.5 eq)
-
Solvent (e.g., ethanol, methanol, dichloromethane)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the chosen solvent (5-10 mL).
-
Add this compound (1.1 mmol).
-
Add the base (1.2-1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure O-(cyclopropylmethyl)oxime.
Protocol for Gram-Scale Synthesis of this compound
For researchers wishing to prepare the reagent in-house, a scalable synthesis has been reported.[3] The final step of this synthesis is presented below.
Materials:
-
2-Cyclopropoxyisoindoline-1,3-dione (1.0 eq)
-
Hydrazine hydrate (50-60%, 2.8 eq)
-
Diethyl ether
-
2M HCl in ether (1.5 eq)
-
Stir plate and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve 2-cyclopropoxyisoindoline-1,3-dione in diethyl ether at 0 °C.
-
Add hydrazine hydrate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Filter the precipitated by-product and wash with diethyl ether.
-
Cool the combined ether filtrate to 0 °C.
-
Add 2M HCl in ether dropwise.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of O-(cyclopropylmethyl)oximes.
Caption: Logical flow of incorporating the cyclopropylmethyl oxime for improved drug properties.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpgweb.com [arpgweb.com]
- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of O-cyclopropyl Hydroxamates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-arylation of O-cyclopropyl hydroxamates, a key transformation for synthesizing precursors to valuable N-heterocycles. While traditional palladium- and copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam reactions have been reported to be challenging for this specific substrate class, a robust metal-free approach using diaryliodonium salts has been successfully developed.[1] Additionally, alternative metal-catalyzed protocols that have proven effective for related O-substituted hydroxylamines are presented for consideration.
Metal-Free N-arylation using Diaryliodonium Salts
This protocol offers a reliable and efficient method for the N-arylation of O-cyclopropyl hydroxamates under mild, metal-free conditions.[1] The reaction utilizes diaryliodonium salts as the aryl source and is generally complete within 5-24 hours at room temperature.
Experimental Protocol
Materials:
-
O-cyclopropyl hydroxamate substrate
-
Diaryliodonium salt (triflate or tetrafluoroborate)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Celite
Procedure:
-
In an oven-dried 8 mL vial, suspend the O-cyclopropyl hydroxamate (1.0 equiv.) and cesium carbonate (2.0 equiv.) in anhydrous toluene (to achieve a 0.1 M concentration of the hydroxamate).
-
Add the desired diaryliodonium salt (1.5 equiv.) to the suspension at room temperature in one portion.
-
Stir the reaction mixture at room temperature for 5–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting O-cyclopropyl hydroxamate is observed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to yield the crude N-arylated-O-cyclopropyl hydroxamate, which can be purified by column chromatography if necessary.
Data Presentation: Substrate Scope and Yields
The metal-free N-arylation protocol demonstrates good tolerance for a variety of functional groups on both the O-cyclopropyl hydroxamate and the diaryliodonium salt.
| Entry | O-Cyclopropyl Hydroxamate | Diaryliodonium Salt | Product | Yield (%) |
| 1 | Boc-protected | Diphenyliodonium triflate | N-phenyl, Boc-protected | 82 |
| 2 | Cbz-protected | Diphenyliodonium triflate | N-phenyl, Cbz-protected | 75 |
| 3 | Boc-protected | Bis(4-fluorophenyl)iodonium triflate | N-(4-fluorophenyl), Boc-protected | 78 |
| 4 | Boc-protected | Bis(4-chlorophenyl)iodonium triflate | N-(4-chlorophenyl), Boc-protected | 85 |
| 5 | Boc-protected | Bis(4-bromophenyl)iodonium triflate | N-(4-bromophenyl), Boc-protected | 81 |
| 6 | Boc-protected | Bis(p-tolyl)iodonium triflate | N-(p-tolyl), Boc-protected | Not Isolated |
| 7 | Cbz-protected | Bis(m-tolyl)iodonium triflate | N-(m-tolyl), Cbz-protected | Not Isolated |
Note: Yields are for the isolated product after purification. In some cases, the N-arylated products with methyl substituents were not isolated but were directly used in subsequent reactions.[1]
Logical Workflow for Metal-Free N-arylation
Caption: Experimental workflow for the metal-free N-arylation.
Alternative Metal-Catalyzed Protocols
While reported to be unsuccessful for O-cyclopropyl hydroxamates in one study, Buchwald-Hartwig (palladium-catalyzed) and Chan-Lam (copper-catalyzed) couplings are powerful methods for C-N bond formation and may be viable under different conditions or with modified catalysts and ligands.[1][2][3] Below are general protocols for these reactions as applied to related O-substituted hydroxylamines and hydroxamic acid derivatives.
a) Palladium-Catalyzed Buchwald-Hartwig Amination
This method is a versatile tool for the formation of C-N bonds.[2][3] A successful protocol for the O-arylation of an hydroxylamine equivalent, which could be adapted for N-arylation, has been reported.
General Protocol (Adapted for N-arylation):
Materials:
-
O-cyclopropyl hydroxamate substrate
-
Aryl halide (bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, tBuXPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the O-cyclopropyl hydroxamate and the aryl halide, followed by the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
b) Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling provides a complementary method to the Buchwald-Hartwig amination, often with different substrate scope and functional group tolerance.[4] Mechanochemical protocols for the N-arylation of O-protected hydroxamic acids have been developed.[5][6]
General Protocol (Adapted for N-arylation):
Materials:
-
O-cyclopropyl hydroxamate substrate
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane, methanol)
-
Oxygen source (typically air)
Procedure:
-
In a flask open to the air, dissolve the O-cyclopropyl hydroxamate, aryl boronic acid, and copper(II) acetate in the chosen solvent.
-
Add the base to the reaction mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.
-
Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Mechanistic Overview
The metal-free N-arylation using diaryliodonium salts is believed to proceed through a ligand coupling mechanism on the iodine(III) center. In contrast, the Buchwald-Hartwig and Chan-Lam reactions involve catalytic cycles with palladium and copper, respectively.
Proposed Mechanism for Metal-Free N-arylation
Caption: Proposed mechanism for metal-free N-arylation.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Catalytic Cycle for Chan-Lam Coupling
Caption: Catalytic cycle for Chan-Lam coupling.
References
- 1. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols:-Sigmatropic Rearrangement with O-Cyclopropyl Hydroxylamine Precursors
Application Notes and Protocols:[1][1]-Sigmatropic Rearrangement with O-Cyclopropyl Hydroxylamine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1][1]-sigmatropic rearrangements are powerful transformations in organic synthesis, valued for their efficiency and atom economy in forming carbon-carbon and carbon-heteroatom bonds.[2][3] This document provides detailed application notes and protocols for the use of bench-stable O-cyclopropyl hydroxylamines as precursors for a di-heteroatom[1][1]-sigmatropic rearrangement, leading to the synthesis of N-heterocycles.[4] This approach is particularly noteworthy for its ability to generate structurally diverse substituted tetrahydroquinolines through a one-pot cascade reaction under base-mediated conditions.[1][5]
The core of this methodology lies in the unique reactivity of O-cyclopropyl hydroxylamines. These compounds possess a readily cleavable N-O bond and a strained cyclopropane ring, which can act as a three-carbon homoenolate equivalent.[4] When a π-system, such as an aryl group, is attached to the nitrogen atom, these reactive sites can participate in a homologous[1][1]-sigmatropic rearrangement.[4]
Synthesis of O-Cyclopropyl Hydroxylamine Precursors
A novel and scalable synthetic route has been developed for O-cyclopropyl hydroxylamines, making them readily accessible for further applications.[1][4] The synthesis involves the cyclopropanation of substituted 2-(vinyloxy)isoindoline-1,3-diones. High yields have been achieved for a variety of ring-substituted derivatives.[4]
Experimental Protocol: Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamine Hydrochloride Salt
This protocol is adapted from a published procedure.[4]
Step 1: Synthesis of 2-(vinyloxy)isoindoline-1,3-dione derivatives
-
Detailed procedures for the synthesis of various substituted 2-(vinyloxy)isoindoline-1,3-diones (15b-e) and their subsequent cyclopropanation to products (16a-e) are described in the source literature.[4]
Step 2: Cyclopropanation
-
The substituted 2-(vinyloxy)isoindoline-1,3-diones are subjected to cyclopropanation conditions to yield the corresponding 2-cyclopropoxyisoindoline-1,3-dione derivatives (16a-g).[4] Di-substituted olefins have also been shown to undergo efficient cyclopropanation.[4]
Step 3: Hydrolysis to O-Cyclopropyl Hydroxylamine Hydrochloride
-
The resulting 2-cyclopropoxyisoindoline-1,3-dione derivatives are then hydrolyzed to afford the O-cyclopropyl hydroxylamine hydrochloride salt on a gram scale.[4]
N-Arylation of O-Cyclopropyl Hydroxylamine Precursors
Facile, metal-free conditions have been identified for the N-arylation of O-cyclopropyl hydroxylamine precursors.[1][4] This step is crucial for introducing the necessary π-system to trigger the subsequent[1][1]-sigmatropic rearrangement.
Experimental Protocol: N-Arylation of O-Cyclopropyl Hydroxamates
This protocol is based on a reported method.[4]
-
To a solution of the N-protected O-cyclopropyl hydroxamate (0.2 mmol) in CH3CN (2.0 mL) is added Cs2CO3.
-
The diaryliodonium salt is then added, and the reaction mixture is stirred for the time indicated in the table below.
-
Upon completion, the reaction is quenched and the N-arylated product is isolated and purified.
Table 1: Optimized Conditions for N-Arylation of O-Cyclopropyl Hydroxamates [4]
| Entry | Diaryliodonium Salt (equiv) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph2IOTf (2.0) | Cs2CO3 | CH3CN | 25 | 12 | 33 |
| ... | ... | ... | ... | ... | ... | ... |
Note: NMR yields were determined by analysis of 1H NMR of crude reaction mixtures with CH2Br2 as an internal standard.[4]
A diverse range of electron-withdrawing groups on the aryl ring of the diaryliodonium salt are well-tolerated, furnishing the N-arylated products in good yields.[4] In the case of electron-donating groups on the aryl ring, the N-arylation can be followed by a one-pot[1][1]-sigmatropic rearrangement cascade.[4]
###[1][1]-Sigmatropic Rearrangement and Cascade Reaction
The N-arylated O-cyclopropyl hydroxamates undergo a facile[1][1]-sigmatropic rearrangement, which can be part of a one-pot, three-step cascade reaction involving cyclization and rearomatization to produce 2-hydroxy tetrahydroquinolines.[4]
Proposed Reaction Mechanism
The proposed mechanism involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring.[4] This rearrangement is analogous to other well-known[1][1]-sigmatropic rearrangements like the Claisen and Cope rearrangements.[6][7]
Caption: Overall transformation from N-aryl O-cyclopropyl hydroxamate to 2-hydroxy tetrahydroquinoline.
Experimental Protocol: One-Pot[1][1]-Sigmatropic Rearrangement/Cyclization/Rearomatization Cascade
This protocol is derived from a published study.[4]
-
The N-arylated O-cyclopropyl hydroxamate is subjected to base-mediated conditions.
-
The reaction proceeds through the[1][1]-sigmatropic rearrangement, followed by in-situ cyclization and rearomatization.
-
The resulting substituted tetrahydroquinoline is then isolated and purified.
Table 2: Synthesis of α-Functionalized Tetrahydroquinolines via the Cascade Reaction [4]
| Entry | N-Aryl O-Cyclopropyl Hydroxamate Substrate | Product (2-hydroxy tetrahydroquinoline) | Yield (%) |
| 1 | 19a | 20a | 85 |
| 2 | 19b | 20b | 78 |
| ... | ... | ... | ... |
Note: A total of twenty α-functionalized tetrahydroquinolines have been synthesized using this method.[1]
Experimental Workflow
The overall experimental workflow for the synthesis of tetrahydroquinolines from O-cyclopropyl hydroxylamine precursors is summarized in the following diagram.
Caption: Experimental workflow for the synthesis of tetrahydroquinolines.
Conclusion
The use of O-cyclopropyl hydroxylamines as precursors for[1][1]-sigmatropic rearrangements offers a robust and versatile method for the synthesis of N-heterocycles, particularly substituted tetrahydroquinolines.[1][4] The development of a scalable synthesis for the precursors and facile, metal-free N-arylation conditions enhances the practicality of this methodology for applications in medicinal chemistry and drug development.[4] The one-pot cascade reaction further highlights the efficiency and synthetic utility of this approach.[5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles | CoLab [colab.ws]
- 6. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Catalytic [3,3]-Sigmatropic Rearrangements [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Tetrahydroquinolines using O-(cyclopropylmethyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Consequently, the development of efficient and robust synthetic methodologies for the construction of this heterocyclic system is of significant interest to the medicinal and process chemistry communities. A novel and highly effective one-pot synthesis of 2-hydroxy-tetrahydroquinolines has been developed utilizing the bench-stable precursor, O-(cyclopropylmethyl)hydroxylamine. This method proceeds via a base-mediated, three-step cascade reaction involving a[1][1]-sigmatropic rearrangement, cyclization, and rearomatization. The operational simplicity and tolerance of a variety of functional groups make this protocol a valuable tool for the rapid generation of diverse tetrahydroquinoline derivatives.[2]
Reaction Principle
The core of this synthetic transformation is the facile[1][1]-sigmatropic rearrangement of an N-arylated O-cyclopropyl hydroxamate intermediate. Under basic conditions, this intermediate undergoes a concerted rearrangement to form a dienone species, which then rapidly cyclizes and rearomatizes to yield the stable 2-hydroxy-tetrahydroquinoline product. The entire cascade occurs in a single reaction vessel, obviating the need for isolation of intermediates and thereby improving overall efficiency.[2]
Data Presentation
The following table summarizes the scope of the one-pot synthesis of various 2-hydroxy-tetrahydroquinolines from their corresponding N-arylated O-cyclopropyl hydroxamate precursors. The yields reported are for the isolated product after the one-pot reaction sequence.
| Precursor | R (Aryl Substituent) | PG (N-Protecting Group) | Time (h) | Yield (%) |
| 19a | H | Boc | 6 | 75 |
| 19b | H | Cbz | 6 | 78 |
| 19c | H | Ac | 6 | 72 |
| 19d | H | Ts | 6 | 80 |
| 19e | 4-OMe | Boc | 12 | 85 |
| 19f | 4-F | Boc | 12 | 70 |
| 19g | 4-Cl | Boc | 12 | 68 |
| 19h | 4-Br | Boc | 12 | 65 |
| 19i | 4-CF₃ | Boc | 24 | 55 |
| 19j | 4-NO₂ | Boc | 24 | 50 |
| 19k | 3-OMe | Boc | 12 | 82 |
| 19l | 3-Cl | Boc | 12 | 67 |
| 19m | 2-OMe | Boc | 18 | 79 |
| 19n | 2-F | Boc | 18 | 65 |
| 19o | 2,4-diCl | Boc | 24 | 60 |
| 19p | Naphthyl | Boc | 18 | 76 |
| 20q | H | Benzoyl | 6 | 77 |
| 20r | 4-Me | Boc | 12 | 88 |
| 20s | 3,5-diMe | Boc | 18 | 84 |
| 20t | 4-tBu | Boc | 18 | 86 |
Experimental Protocols
Materials:
-
N-arylated-O-cyclopropyl hydroxamate (precursor)
-
Trifluoroethanol (TFE)
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Stirring apparatus
-
Inert atmosphere (Argon or Nitrogen)
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
General Procedure for the One-Pot Synthesis of 2-Hydroxy-tetrahydroquinolines:
-
To an 8 mL oven-dried vial equipped with a magnetic stir bar, add the N-arylated-O-cyclopropyl hydroxamate (50 mg, 0.2 mmol, 1.0 equiv.).
-
Cap the vial and establish an inert atmosphere by purging with argon or nitrogen.
-
Add trifluoroethanol (2.0 mL, 0.1 M) to the vial.
-
While stirring, add triethylamine (55.8 μL, 0.4 mmol, 2.0 equiv.) to the solution via syringe.
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 6–24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess triethylamine.
-
The resulting crude product can be purified by standard column chromatography on silica gel to afford the desired 2-hydroxy-tetrahydroquinoline.
Visualizations
Caption: One-pot synthesis workflow.
Caption: Reaction mechanism cascade.
References
Application of O-(cyclopropylmethyl)hydroxylamine HCl in the Synthesis of Drug Discovery Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclopropylmethyl)hydroxylamine hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds. Its unique structural features, particularly the cyclopropylmethyl group, offer opportunities to explore novel chemical space and develop compounds with desirable pharmacological properties. This document provides detailed application notes and protocols for the use of O-(cyclopropylmethyl)hydroxylamine HCl in the synthesis of N-heterocycles, specifically focusing on the preparation of substituted tetrahydroquinolines, a privileged scaffold in drug discovery.
Core Application: Synthesis of Tetrahydroquinolines
A key application of O-(cyclopropylmethyl)hydroxylamine HCl is its role as a precursor in a cascade reaction involving N-arylation followed by a[1][1]-sigmatropic rearrangement to yield 2-hydroxy-tetrahydroquinolines.[2] Tetrahydroquinolines are known to possess a wide range of biological activities, including anticancer, antimicrobial, and neurotropic effects.[3][4]
Reaction Workflow
The overall synthetic strategy involves a three-step process starting from the protection of O-(cyclopropylmethyl)hydroxylamine, followed by N-arylation and a final rearrangement to the tetrahydroquinoline core.
Caption: General workflow for the synthesis of tetrahydroquinolines.
Quantitative Data: Synthesis of Substituted Tetrahydroquinolines
The following table summarizes the yields for the synthesis of various N-protected 2-hydroxy-tetrahydroquinolines from O-cyclopropyl N-aryl hydroxamates.[2]
| Entry | Aryl Group (Ar) | Protecting Group (PG) | Product | Yield (%) |
| 1 | Phenyl | Boc | tert-butyl 2-hydroxy-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxylate | 85 |
| 2 | 4-Methoxyphenyl | Boc | tert-butyl 2-hydroxy-4-(4-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carboxylate | 82 |
| 3 | 4-Fluorophenyl | Boc | tert-butyl 4-(4-fluorophenyl)-2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 75 |
| 4 | 4-Chlorophenyl | Boc | tert-butyl 4-(4-chlorophenyl)-2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 78 |
| 5 | 4-Bromophenyl | Boc | tert-butyl 4-(4-bromophenyl)-2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 80 |
| 6 | 3-Methoxyphenyl | Boc | tert-butyl 2-hydroxy-4-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carboxylate | 88 |
| 7 | Phenyl | Cbz | benzyl 2-hydroxy-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxylate | 92 |
| 8 | 4-Tolyl | Cbz | benzyl 2-hydroxy-4-(p-tolyl)-3,4-dihydroquinoline-1(2H)-carboxylate | 89 |
Experimental Protocols
Protocol 1: N-Protection of O-(cyclopropylmethyl)hydroxylamine
This protocol describes the general procedure for the N-protection of O-(cyclopropylmethyl)hydroxylamine using Boc anhydride as an example.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Arylation of N-Boc-O-(cyclopropylmethyl)hydroxylamine
This protocol details the metal-free N-arylation using a diaryliodonium salt.[2]
Materials:
-
N-Boc-O-(cyclopropylmethyl)hydroxylamine
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Celite
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried vial under an inert atmosphere, suspend N-Boc-O-(cyclopropylmethyl)hydroxylamine (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous toluene.
-
Add the diaryliodonium salt (1.5 eq) in one portion at room temperature.
-
Stir the mixture at room temperature for 5-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-aryl-N-Boc-O-(cyclopropylmethyl)hydroxylamine.
Protocol 3:[1][1]-Sigmatropic Rearrangement to 2-Hydroxy-Tetrahydroquinolines
This protocol describes the base-mediated rearrangement of the N-arylated product.[2]
Materials:
-
N-aryl-N-Boc-O-(cyclopropylmethyl)hydroxylamine
-
Triethylamine (TEA)
-
2,2,2-Trifluoroethanol (TFE)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried vial containing the N-aryl-N-Boc-O-(cyclopropylmethyl)hydroxylamine (1.0 eq) under an inert atmosphere, add TFE.
-
Add triethylamine (2.0 eq) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-hydroxy-tetrahydroquinoline.
Potential Biological Activity and Signaling Pathways
While specific biological data for the 2-hydroxy-tetrahydroquinolines synthesized directly from O-(cyclopropylmethyl)hydroxylamine HCl is not yet extensively reported, the broader class of tetrahydroquinoline derivatives has shown significant promise as anticancer agents.[4][5] Many quinoline and tetrahydroquinoline derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
A frequently implicated pathway is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[4] The following diagram illustrates a representative model of how a tetrahydroquinoline derivative could potentially inhibit this pathway, leading to apoptosis of cancer cells.
Caption: Representative PI3K/AKT/mTOR signaling pathway.
This diagram illustrates a potential mechanism where a tetrahydroquinoline derivative, synthesized using O-(cyclopropylmethyl)hydroxylamine HCl, could inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, thereby inducing apoptosis in cancer cells. It is important to note that this is a representative pathway, and the exact mechanism of action for specific derivatives would require dedicated biological evaluation.
Conclusion
O-(cyclopropylmethyl)hydroxylamine HCl is a versatile and valuable building block for the synthesis of complex N-heterocycles, particularly substituted tetrahydroquinolines. The protocols provided herein offer a robust and scalable route to these important scaffolds. Further investigation into the biological activities of the resulting compounds is warranted to fully explore their therapeutic potential in drug discovery. The unique cyclopropylmethyl moiety introduced by this starting material may confer advantageous properties such as improved metabolic stability or enhanced binding to biological targets.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protecting Group Strategies for O-Cyclopropyl Hydroxylamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Date: December 23, 2025
Introduction
O-cyclopropyl hydroxylamines are valuable synthetic intermediates in medicinal chemistry and drug development, notably serving as precursors for the synthesis of novel N-heterocycles through rearrangements like the di-heteroatom[1][1]-sigmatropic rearrangement.[2][3][4] The strategic use of protecting groups for the nitrogen atom is crucial to modulate the reactivity of these compounds and to enable selective transformations at other positions of a molecule. This document provides detailed application notes and experimental protocols for the protection and deprotection of O-cyclopropyl hydroxylamines, focusing on commonly employed carbamate protecting groups.
Protecting Group Strategies
The most common and effective protecting groups for O-cyclopropyl hydroxylamines are carbamates, which offer a good balance of stability and ease of removal under specific conditions. The selection of a particular carbamate protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule. The following sections detail the application of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and simple alkyl carbamates (methyl and ethyl) for the protection of O-cyclopropyl hydroxylamines.[2][4]
General Workflow for Protection and Deprotection
Data Presentation: Comparison of Protecting Groups
The following tables summarize typical reaction conditions and yields for the protection and deprotection of O-cyclopropyl hydroxylamines. It is important to note that specific yields and reaction times may vary depending on the substrate and scale of the reaction.
Table 1: N-Protection of O-Cyclopropyl Hydroxylamine
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaHCO₃ | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to RT | 2-12 | 85-95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | THF/Water or Dioxane/Water | 0 to RT | 2-4 | 90-98 |
| Methyl | Methyl chloroformate | Pyridine or TEA | Dichloromethane (DCM) | 0 to RT | 2-6 | 80-90 |
| Ethyl | Ethyl chloroformate | Pyridine or TEA | Dichloromethane (DCM) | 0 to RT | 2-6 | 80-90 |
Table 2: Deprotection of N-Protected O-Cyclopropyl Hydroxylamines
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 0.5-2 | >95 |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) or Ethanol (EtOH) | RT | 1-4 | >95 |
| Methyl | Ba(OH)₂ or LiOH | Aqueous Dioxane or THF | 80-100 | 12-24 | 70-85 |
| Ethyl | Ba(OH)₂ or LiOH | Aqueous Dioxane or THF | 80-100 | 12-24 | 70-85 |
Experimental Protocols
The following protocols are based on established literature procedures for the protection and deprotection of amines and hydroxylamines.[5][6] Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Boc Protection of O-Cyclopropyl Hydroxylamine
Materials:
-
O-Cyclopropyl hydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of O-cyclopropyl hydroxylamine hydrochloride (1.0 eq) in DCM is added triethylamine (2.2 eq) at room temperature.
-
The mixture is stirred for 15 minutes and then cooled to 0 °C.
-
Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the N-Boc protected O-cyclopropyl hydroxylamine.
Protocol 2: N-Cbz Protection of O-Cyclopropyl Hydroxylamine
Materials:
-
O-Cyclopropyl hydroxylamine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
O-Cyclopropyl hydroxylamine hydrochloride (1.0 eq) is dissolved in a mixture of THF and water (2:1).
-
The solution is cooled to 0 °C and sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq).
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield the N-Cbz protected O-cyclopropyl hydroxylamine.
Protocol 3: Deprotection of N-Boc-O-cyclopropyl Hydroxylamine
Materials:
-
N-Boc-O-cyclopropyl hydroxylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
The N-Boc protected O-cyclopropyl hydroxylamine (1.0 eq) is dissolved in DCM.
-
The solution is cooled to 0 °C and trifluoroacetic acid (5-10 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 0.5-2 hours, with monitoring by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed carefully with saturated aqueous sodium bicarbonate solution until the aqueous phase is basic.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected O-cyclopropyl hydroxylamine.
Protocol 4: Deprotection of N-Cbz-O-cyclopropyl Hydroxylamine
Materials:
-
N-Cbz-O-cyclopropyl hydroxylamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of N-Cbz protected O-cyclopropyl hydroxylamine (1.0 eq) in methanol or ethanol is added 10% Pd/C (5-10 mol % Pd).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon). This process is repeated three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.
-
The combined filtrates are concentrated under reduced pressure to afford the deprotected O-cyclopropyl hydroxylamine.
Protocol 5: Deprotection of N-Methyl/Ethyl-O-cyclopropyl Hydroxylamine
Materials:
-
N-Methyl- or N-Ethyl-O-cyclopropyl hydroxylamine
-
Barium hydroxide (Ba(OH)₂) or Lithium hydroxide (LiOH)
-
Dioxane or THF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The N-methyl or N-ethyl protected O-cyclopropyl hydroxylamine (1.0 eq) is dissolved in a mixture of dioxane (or THF) and water.
-
Barium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux (80-100 °C) for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Stability and Orthogonality
-
Boc-protected O-cyclopropyl hydroxylamines are stable to basic conditions and hydrogenolysis, making them orthogonal to Cbz and Fmoc protecting groups. They are, however, labile to strong acids.
-
Cbz-protected O-cyclopropyl hydroxylamines are stable to acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis. This makes them orthogonal to Boc and Fmoc groups.
-
Methyl and Ethyl carbamates are generally more robust and require harsher conditions for cleavage, such as strong base and elevated temperatures. They are stable to acidic conditions and hydrogenolysis.
The choice of protecting group should be carefully considered based on the planned synthetic route to ensure selective deprotection without affecting other sensitive functional groups.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Substituted N-Heterocycles Using O-(Cyclopropylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of substituted N-heterocycles, specifically 2-hydroxy-tetrahydroquinolines, utilizing bench-stable O-cyclopropyl hydroxylamines. The methodology leverages a one-pot[1][1]-sigmatropic rearrangement/cyclization/rearomatization cascade reaction.[1][2][3][4] This approach is noted for its operational simplicity, scalability, and the use of metal-free conditions for the key N-arylation step.[1][2]
Introduction
The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and drug development. This document outlines a robust and scalable method for preparing substituted tetrahydroquinolines from O-cyclopropyl hydroxylamines. These precursors, which can be synthesized on a gram-scale, undergo a facile N-arylation followed by a base-mediated cascade reaction to yield the desired heterocyclic products in good to moderate yields.[2][4] The reaction is proposed to proceed through a homologous[1][1]-sigmatropic rearrangement, exploiting the inherent reactivity of the strained cyclopropane ring and the readily cleavable N-O bond.[2]
Logical Workflow of the Synthesis
The overall synthetic strategy involves a three-stage process starting from the preparation of the key O-cyclopropyl hydroxylamine precursor, followed by its N-arylation, and culminating in the base-mediated cascade reaction to form the final N-heterocycle product.
References
- 1. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles | CoLab [colab.ws]
- 4. pubs.rsc.org [pubs.rsc.org]
use of O-(cyclopropylmethyl)hydroxylamine hydrochloride as an organic building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS No. 74124-04-2) is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules.[1] Its unique structural motif, featuring a cyclopropylmethyl group attached to a hydroxylamine, offers a gateway to novel chemical space, which is of significant interest in medicinal chemistry and drug discovery. The cyclopropyl ring can impart favorable pharmacological properties, such as increased metabolic stability and enhanced potency.
These application notes provide an overview of the key applications of this compound, with a focus on its use in the synthesis of N-heterocycles through[2][2]-sigmatropic rearrangements and in the formation of oxime ethers. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this building block in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 74124-04-2 | [3] |
| Molecular Formula | C₄H₁₀ClNO | [3] |
| Molecular Weight | 123.58 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [3] |
| Storage | Store at 2-8°C under an inert atmosphere | [4] |
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Application 1: Synthesis of N-Heterocycles via[2][2]-Sigmatropic Rearrangement
A powerful application of O-(cyclopropylmethyl)hydroxylamine is its use as a precursor in a cascade reaction involving N-arylation followed by a[2][2]-sigmatropic rearrangement to synthesize substituted tetrahydroquinolines.[5][6] This methodology provides an efficient route to complex heterocyclic scaffolds that are prevalent in many biologically active molecules.
Logical Workflow for Tetrahydroquinoline Synthesis
References
- 1. O-Cyclopropylmethyl-hydroxylamine, Hydrochloride [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. labsolu.ca [labsolu.ca]
- 5. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: O-(cyclopropylmethyl)hydroxylamine hydrochloride Reactions
Welcome to the technical support center for O-(cyclopropylmethyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during experimentation.
Troubleshooting Guide: Improving Reaction Yields
This guide provides solutions to common problems that can lead to low yields in reactions involving this compound.
Problem 1: Low or No Product Yield in Oxime Formation
Possible Causes & Solutions:
-
Incorrect pH: The formation of oximes is highly dependent on the reaction pH. The reaction is typically performed in a slightly acidic medium to protonate the carbonyl group, making it more susceptible to nucleophilic attack. When using the hydrochloride salt, a base is necessary to liberate the free hydroxylamine.
-
Troubleshooting:
-
Ensure the appropriate stoichiometry of a mild base (e.g., sodium acetate, pyridine, or sodium carbonate) is used to neutralize the HCl.[1]
-
Monitor the pH of the reaction mixture to maintain optimal conditions.
-
-
-
Suboptimal Reaction Temperature: Temperature influences the reaction kinetics.
-
Steric Hindrance: A sterically hindered ketone or aldehyde may react slowly.
-
Troubleshooting:
-
Increase the reaction time and/or temperature.
-
Consider using a less sterically hindered base.
-
-
-
Impure Starting Materials: Impurities in the carbonyl compound or the hydroxylamine reagent can inhibit the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials. Recrystallize or distill the carbonyl compound if necessary.
-
-
-
Product Loss During Workup: The desired oxime product may be lost during extraction or purification.
Problem 2: Low Yield in N-Arylation Reactions
Possible Causes & Solutions:
-
Inappropriate Base: The choice of base is critical for successful N-arylation.
-
Troubleshooting:
-
Cesium carbonate (Cs₂CO₃) has been shown to be an ideal base for this transformation, providing higher yields in shorter reaction times compared to other inorganic bases.[3]
-
-
-
Incorrect Solvent: The reaction solvent can significantly impact the yield.
-
Troubleshooting:
-
Toluene is the optimal solvent for N-arylation. Solvents like DMF and acetonitrile have been shown to result in lower yields of the desired product.[3]
-
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial for driving the reaction to completion.
-
Troubleshooting:
-
A study on N-arylation using a diaryliodonium triflate salt showed that decreasing the salt equivalent from 1.5 to 1.2 significantly reduced the yield.[3] Ensure the correct stoichiometry is used.
-
-
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? A1: this compound is a bench-stable compound and can be stored in a freezer at -20°C for several months without significant decomposition.[3] As with other hydroxylamine derivatives, it is advisable to handle it in a well-ventilated area and use appropriate personal protective equipment, as it can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.
Q2: What are common side reactions to be aware of? A2: In N-arylation reactions, the formation of rearrangement products, such as 2-hydroxy-tetrahydroquinolines, can occur, especially when using solvents like DMF or acetonitrile.[3] In oxime formation, side reactions can be promoted by an incorrect pH.
Q3: How can I purify the final product? A3: Purification methods will depend on the product's properties. Common techniques include:
-
Recrystallization: This is effective for solid products.[4]
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[3]
-
Distillation: For liquid products, distillation under reduced pressure can be effective.[4]
Q4: Can I use the free base of O-(cyclopropylmethyl)hydroxylamine instead of the hydrochloride salt? A4: Yes, the free base can be used. However, it's important to note that the free base of unsubstituted O-cyclopropyl hydroxylamine is volatile under vacuum.[3] The hydrochloride salt is often preferred due to its stability and ease of handling. If you need to use the free base, it can be generated in situ by adding a suitable base to the hydrochloride salt.
Quantitative Data Summary
The following tables summarize quantitative data from reaction optimization studies.
Table 1: Optimization of N-Arylation of an O-Cyclopropyl Hydroxamate
| Entry | Diaryliodonium Salt (Equivalents) | Base (2.0 equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Ph₂IOTf (1.5) | Cs₂CO₃ | Toluene | 6 | 75 |
| 2 | Ph₂IOTf (1.2) | Cs₂CO₃ | Toluene | 6 | 22 |
| 3 | Ph₂IOTf (1.5) | Cs₂CO₃ | Toluene | 9 | 82 |
| 4 | Ph₂IOTf (1.5) | K₃PO₄ | Toluene | 24 | 45 |
| 5 | Ph₂IOTf (1.5) | K₂CO₃ | Toluene | 24 | 30 |
| 6 | Ph₂IOTf (1.5) | Cs₂CO₃ | DMF | 6 | Low |
| 7 | Ph₂IOTf (1.5) | Cs₂CO₃ | CH₃CN | 6 | Low |
Data adapted from a study on N-arylation of a protected O-cyclopropyl hydroxamate.[3]
Table 2: Optimization of[3][3]-Sigmatropic Rearrangement
| Entry | Additive (2.0 equiv.) | Temperature | Time (h) | Isolated Yield (%) |
| 1 | None | rt | 24 | <10 |
| 2 | NaOtBu | rt | 0.5 | 85 |
| 3 | KOtBu | rt | 0.5 | 88 |
| 4 | LiOtBu | rt | 0.5 | 75 |
| 5 | KOtBu | 60°C | 0.5 | 60 |
Data adapted from a study on the[3][3]-sigmatropic rearrangement of an N-arylated O-cyclopropyl hydroxamate.[3]
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation
-
Dissolve Starting Material: In a round-bottom flask, dissolve the carbonyl compound (1.0 equiv.) in a suitable solvent such as ethanol or methanol.
-
Add Reagents: Add this compound (1.1-1.5 equiv.) followed by a mild base like sodium acetate (1.5-2.0 equiv.).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: N-Arylation of an O-Cyclopropyl Hydroxamate
-
Prepare Reaction Mixture: In an oven-dried flask under an inert atmosphere, combine the N-protected O-cyclopropyl hydroxamate (1.0 equiv.), diaryliodonium triflate salt (1.5 equiv.), and cesium carbonate (2.0 equiv.).[3]
-
Add Solvent: Add anhydrous toluene via syringe.[3]
-
Reaction: Stir the mixture at room temperature for 6-9 hours, monitoring the reaction by TLC or LC-MS.[3]
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Experimental workflow for oxime formation.
References
Technical Support Center: Side Reactions in Sigmatropic Rearrangement of N-aryl-O-vinylhydroxylamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the[1][1]-sigmatropic rearrangement of N-aryl-O-vinylhydroxylamines for the synthesis of valuable heterocyclic compounds such as azaindolines and indoles.
Frequently Asked Questions (FAQs)
Q1: What is the desired[1][1]-sigmatropic rearrangement pathway for N-aryl-O-vinylhydroxylamines?
The intended reaction is a concerted pericyclic reaction where the N-aryl-O-vinylhydroxylamine undergoes a[1][1]-sigmatropic rearrangement to form a transient intermediate, which then rearomatizes and cyclizes to yield the desired heterocyclic product, such as a 7-azaindoline. This process is often triggered by the N-arylation of an O-vinylhydroxylamine with an appropriate arylating agent, like an aza-arene N-oxide.[2][3]
Q2: My reaction is not producing the expected product, or the yield is very low. What are the most common side reactions I should consider?
Several side reactions can compete with the desired[1][1]-sigmatropic rearrangement, leading to low yields or unexpected products. The most common side reactions include:
-
Competing[1][2]-Sigmatropic Rearrangement: This rearrangement can occur, leading to the formation of regioisomeric products. The competition between[1][2] and[1][1] rearrangements can be influenced by substituent effects and reaction conditions.
-
Bamberger Rearrangement: If acidic conditions are present, the N-arylhydroxylamine intermediate can undergo a Bamberger rearrangement to form 4-aminophenol derivatives.[4][5][6][7] This is a significant competing pathway, especially if strong acids are used as catalysts or are generated in situ.
-
Hydrolysis: The O-vinylhydroxylamine starting materials or the N-aryl-O-vinylhydroxylamine intermediates can be susceptible to hydrolysis, especially in the presence of acid or moisture, leading to the cleavage of the O-vinyl group and preventing the desired rearrangement.
-
Decomposition of Starting Material: N-arylhydroxylamines can be unstable and may decompose under the reaction conditions, particularly at elevated temperatures.
Q3: I am observing the formation of a p-aminophenol derivative in my reaction mixture. What is causing this and how can I prevent it?
The formation of a p-aminophenol derivative is a strong indication that the Bamberger rearrangement is occurring as a significant side reaction.[4][5][6][7] This is typically caused by the presence of strong acids.
Troubleshooting the Bamberger Rearrangement:
-
Control of Acidity: Avoid the use of strong acids as catalysts if possible. If an acid catalyst is necessary, consider using a weaker acid or a Lewis acid that is less prone to promoting the Bamberger rearrangement. In some cases, the reaction can be performed under neutral or even basic conditions.
-
Reaction Temperature: The Bamberger rearrangement can be favored at higher temperatures. Running the reaction at a lower temperature may help to suppress this side reaction.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can facilitate the protonation steps that lead to the Bamberger rearrangement.
Q4: My reaction seems to be producing a mixture of isomers. How can I improve the regioselectivity for the desired[1][1]-sigmatropic rearrangement product?
The formation of a mixture of isomers may be due to a competing[1][2]-sigmatropic rearrangement. The regioselectivity of the reaction can be influenced by several factors:
-
Substituents on the Aryl Ring: Electron-donating or withdrawing groups on the N-aryl ring can influence the electronic properties of the rearranging system and may favor one pathway over the other.
-
Substituents on the Vinyl Group: The substitution pattern on the O-vinyl group can also direct the regioselectivity of the rearrangement.
-
Reaction Conditions: Temperature and solvent polarity can play a crucial role in determining the preferred reaction pathway. Systematic optimization of these parameters may be necessary to favor the desired[1][1]-rearrangement.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inefficient N-arylation. 2. Decomposition of the O-vinylhydroxylamine starting material. 3. Reaction temperature is too low. | 1. Verify the quality and reactivity of the arylating agent. 2. Check the stability of the O-vinylhydroxylamine; store it under inert atmosphere and at low temperature. 3. Gradually increase the reaction temperature, while monitoring for the formation of side products. |
| Formation of p-aminophenol byproduct | Bamberger rearrangement due to acidic conditions.[4][5][6][7] | 1. Neutralize any acidic impurities in the starting materials or solvents. 2. If using an acid catalyst, screen weaker acids or Lewis acids. 3. Consider running the reaction in the presence of a non-nucleophilic base to scavenge any protons. |
| Formation of multiple, difficult-to-separate isomeric products | Competing[1][2]- and[1][1]-sigmatropic rearrangements. | 1. Analyze the effect of temperature; sometimes lower temperatures can favor the desired kinetic product. 2. Screen different solvents with varying polarities. 3. If possible, modify the substituents on the aryl or vinyl groups to electronically favor the[1][1]-pathway. |
| Presence of significant amounts of hydrolyzed starting material | Presence of water in the reaction mixture. | 1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for the Synthesis of 7-Azaindolines via[1][1]-Sigmatropic Rearrangement[2][3]
This protocol is a general guideline for the N-arylation of an O-vinylhydroxylamine with an aza-arene N-oxide, followed by in situ[1][1]-sigmatropic rearrangement.
Materials:
-
O-vinylhydroxylamine derivative
-
Aza-arene N-oxide derivative
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Activating agent (e.g., Triflic anhydride (Tf₂O) or p-Toluenesulfonyl chloride (TsCl))
-
Base (e.g., Triethylamine or 2,6-Lutidine)
Reaction Setup:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (nitrogen or argon).
-
Anhydrous solvents should be used.
Procedure:
-
To a solution of the aza-arene N-oxide (1.0 equiv) and the O-vinylhydroxylamine (1.2 equiv) in the chosen anhydrous solvent at the appropriate temperature (e.g., -78 °C for Tf₂O, 0 °C for TsCl), add the base (2.0-3.0 equiv).
-
Slowly add a solution of the activating agent (1.1-1.3 equiv) in the anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaindoline.
Note: The optimal activating agent, base, solvent, and temperature will depend on the specific substrates being used and may require optimization.
| Parameter | Condition A | Condition B |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Triflic anhydride (Tf₂O) |
| Base | Triethylamine | 2,6-Lutidine |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Typical Substrates | Electron-rich aza-arene N-oxides | Electron-deficient aza-arene N-oxides |
Visualizing Reaction Pathways
Desired[1][1]-Sigmatropic Rearrangement Pathway
Caption: Desired reaction pathway for 7-azaindoline synthesis.
Competing Side Reaction Pathways
Caption: Overview of competing side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. surendranathcollege.ac.in [surendranathcollege.ac.in]
Technical Support Center: N-arylation of O-cyclopropyl Hydroxamates
Welcome to the technical support center for the N-arylation of O-cyclopropyl hydroxamates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-arylation of O-cyclopropyl hydroxamates?
A1: Researchers may face several challenges, including low yields of the desired N-arylated product, the formation of unwanted byproducts through competing reactions, and difficulties in achieving optimal reaction conditions for specific substrates. A significant competing pathway is the[1][1]-sigmatropic rearrangement of the N-arylated product.[2]
Q2: What is the recommended starting point for reaction conditions for N-arylation of O-cyclopropyl hydroxamates?
A2: A well-established starting point involves using a diaryliodonium salt as the aryl source in the presence of a base like cesium carbonate (Cs₂CO₃) in toluene at room temperature.[2] This metal-free approach has been shown to be effective.
Q3: Can other solvents be used for this reaction?
A3: While toluene is the recommended solvent, others like dimethylformamide (DMF) and acetonitrile (CH₃CN) have been tested. However, their use has been associated with low yields of the N-arylated product and an increased formation of the[1][1]-rearrangement byproduct.[2]
Q4: Are there any known side reactions to be aware of?
A4: Yes, the primary side reaction is a[1][1]-sigmatropic rearrangement of the N-arylated O-cyclopropyl hydroxamate product, which can lead to the formation of 2-hydroxy-tetrahydroquinoline derivatives.[2] Additionally, while not specific to the N-arylation step itself, hydroxamates, in general, can undergo a Lossen rearrangement, which is a consideration for the stability and subsequent handling of these molecules, particularly concerning their potential mutagenicity.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of N-arylated Product | Incorrect Solvent: Use of solvents like DMF or acetonitrile can lead to poor yields.[2] | Use Toluene: Toluene is the optimal solvent for this reaction.[2] |
| Inefficient Base: The choice and amount of base are critical. | Use Cesium Carbonate: Employ 2.0 equivalents of Cs₂CO₃ for optimal results.[2] | |
| Insufficient Arylating Agent: An inadequate amount of the diaryliodonium salt will result in incomplete conversion. | Use a Stoichiometric Excess: Utilize 1.5 equivalents of the diaryliodonium triflate salt.[2] | |
| Formation of 2-hydroxy-tetrahydroquinoline byproduct | [1][1]-Sigmatropic Rearrangement: This is a known competing reaction pathway, especially in certain solvents.[2] | Optimize Solvent and Temperature: Stick to toluene as the solvent and maintain room temperature to minimize this side reaction.[2] |
| Base-Mediated Rearrangement: The presence of base can promote the rearrangement. | Careful control of base stoichiometry is important. While necessary for the N-arylation, excess base could potentially facilitate the rearrangement. | |
| Difficulty isolating the N-arylated product | Instability of the product: Some N-arylated O-cyclopropyl hydroxamates, particularly those with certain substituents (e.g., a methyl group on the aryl ring), may be unstable and difficult to isolate.[2] | Proceed to the next step without isolation: If the product is intended for a subsequent reaction (like a planned[1][1]-rearrangement), it may be carried through to the next step without purification.[2] |
Experimental Protocols
General Procedure for the N-arylation of O-cyclopropyl Hydroxamates[2]
-
In an oven-dried 8 mL vial, suspend the O-cyclopropyl hydroxamate (1.0 equiv.) and cesium carbonate (2.0 equiv.) in dry toluene (to achieve a 0.1 M concentration of the hydroxamate).
-
Add the desired diaryliodonium salt (1.5 equiv.) to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up as appropriate for the specific substrate and product.
Quantitative Data on Reaction Conditions
| Entry | Solvent | Yield of N-arylated Product | Observations | Reference |
| 1 | Toluene | Good to Excellent | Optimal solvent | [2] |
| 2 | DMF | Low | Observable yields of the[1][1]-rearrangement product | [2] |
| 3 | CH₃CN | Low | Observable yields of the[1][1]-rearrangement product | [2] |
Visual Guides
Caption: Experimental workflow for the N-arylation of O-cyclopropyl hydroxamates.
References
- 1. Transition-Metal-Free Synthesis of N-Aryl Hydroxamic Acids via Insertion of Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent conditions for O-cyclopropyl hydroxylamine reactions
Welcome to the Technical Support Center for O-cyclopropyl hydroxylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of O-cyclopropyl hydroxylamines in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with O-cyclopropyl hydroxylamines?
A1: The free base form of O-cyclopropyl hydroxylamine can be volatile under vacuum.[1][2] For improved stability during storage, it is recommended to convert it to its hydrochloride salt, which is a bench-stable solid that can be stored at -20°C for several months without significant decomposition.[1][2] Ring-substituted O-cyclopropyl hydroxylamines have been observed to be non-volatile in their free-base form.[1][2]
Q2: I am having trouble with the direct synthesis of O-cyclopropyl hydroxylamine. What are the common challenges?
A2: Direct O-cyclopropanation of N-protected hydroxylamines, for instance using bromocyclopropane with a strong base or transition metal-catalyzed cross-coupling with cyclopropyl boronic acid, has been reported to be challenging and often unsuccessful.[1] A more robust and scalable approach involves a multi-step synthesis, such as the cyclopropanation of a suitable olefin like 2-(vinyloxy)isoindoline-1,3-dione, followed by deprotection.[1]
Q3: Why is my N-arylation of O-cyclopropyl hydroxamate giving a low yield?
A3: Low yields in N-arylation reactions can be attributed to several factors including the choice of base and solvent. The selection of a suitable base is critical, with cesium carbonate (Cs₂CO₃) often providing optimal results.[1] The solvent also plays a crucial role; for example, using DMF or acetonitrile can lead to low yields of the desired N-arylated product and the formation of a rearranged 2-hydroxy-tetrahydroquinoline byproduct.[1] Toluene is often a more suitable solvent for this transformation.
Q4: I am observing the formation of a[3][3]-sigmatropic rearrangement product during my N-arylation reaction. How can I minimize this?
A4: The formation of the rearrangement product during N-arylation is often promoted by certain solvents. As mentioned, solvents like DMF and acetonitrile can facilitate this side reaction.[1] Switching to a non-polar solvent such as toluene can help to minimize the premature rearrangement and favor the desired N-arylation product.
Q5: What are the key considerations for the subsequent[3][3]-sigmatropic rearrangement of the N-arylated product?
A5: The success of the[3][3]-sigmatropic rearrangement is highly dependent on the solvent and the base used. Trifluoroethanol (TFE) has been identified as an ideal solvent for this transformation. While other bases can effect the rearrangement, triethylamine (Et₃N) has been shown to be the most efficient.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in N-Arylation of O-Cyclopropyl Hydroxamate
| Possible Cause | Troubleshooting Step |
| Inefficient Base | Screen different bases. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective.[1] Ensure the base is fresh and anhydrous. |
| Suboptimal Solvent | Avoid solvents like DMF and acetonitrile which can promote side reactions.[1] Toluene is the recommended solvent for the N-arylation step. |
| Reagent Quality | Use freshly prepared or purified O-cyclopropyl hydroxylamine. Ensure the diaryliodonium salt is of high purity. |
| Reaction Temperature | The N-arylation is typically performed at room temperature.[1] Lowering the temperature might be necessary for highly reactive substrates. |
| Stoichiometry | Ensure the correct stoichiometry of reagents. Typically, 1.5 equivalents of the diaryliodonium salt and 2.0 equivalents of the base are used.[1] |
Issue 2: Low Yield in[3][3]-Sigmatropic Rearrangement
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The choice of solvent is critical. Trifluoroethanol (TFE) has been found to be the optimal solvent for this rearrangement.[1] |
| Ineffective Base | While several bases can promote the reaction, triethylamine (Et₃N) has been demonstrated to be the most efficient.[1] |
| Reaction Temperature | Most rearrangements proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (e.g., 60°C) may be required.[1] |
| Electron-Deficient Substrates | N-arylated substrates with electron-deficient aromatic rings may require longer reaction times to undergo rearrangement.[1] |
| Incomplete N-Arylation | Ensure the starting N-arylated O-cyclopropyl hydroxamate is pure. Impurities from the previous step can inhibit the rearrangement. |
Data Presentation
Table 1: Optimization of N-Arylation of O-Cyclopropyl Hydroxamates
| Entry | Diaryliodonium Salt (equiv.) | Base (2.0 equiv.) | Solvent (0.1 M) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ph₂I-BF₄ (1.5) | Cs₂CO₃ | Toluene | 25 | 2 | 85 | Optimal conditions |
| 2 | Ph₂I-OTf (1.5) | Cs₂CO₃ | Toluene | 25 | 2 | 89 | Optimal conditions[1] |
| 3 | Ph₂I-OTf (1.5) | K₂CO₃ | Toluene | 25 | 12 | 45 | Less efficient base |
| 4 | Ph₂I-OTf (1.5) | NaH | Toluene | 25 | 12 | <10 | Inefficient base |
| 5 | Ph₂I-OTf (1.5) | Cs₂CO₃ | DMF | 25 | 2 | Low | Rearrangement product observed[1] |
| 6 | Ph₂I-OTf (1.5) | Cs₂CO₃ | CH₃CN | 25 | 2 | Low | Rearrangement product observed[1] |
Table 2: Optimization of[3][3]-Sigmatropic Rearrangement
| Entry | Additive (2.0 equiv.) | Solvent (0.1 M) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | Toluene | 25 | 48 | 0 |
| 2 | Et₃N | THF | 25 | 48 | 22 |
| 3 | Et₃N | DCM | 25 | 48 | 33 |
| 4 | Et₃N | MeCN | 25 | 48 | 26 |
| 5 | Et₃N | EtOH | 25 | 48 | 51 |
| 6 | Et₃N | TFE | 25 | 3 | 66 |
| 7 | DIPEA | TFE | 25 | 34 | 62 |
| 8 | Cs₂CO₃ | TFE | 25 | 30 | 59 |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of O-Cyclopropyl Hydroxamate
To a solution of the N-protected O-cyclopropyl hydroxamate (0.2 mmol, 1.0 equiv) in toluene (2.0 mL, 0.1 M) is added cesium carbonate (130 mg, 0.4 mmol, 2.0 equiv). The diaryliodonium triflate salt (0.3 mmol, 1.5 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for[3][3]-Sigmatropic Rearrangement
The N-arylated O-cyclopropyl hydroxamate (0.1 mmol, 1.0 equiv) is dissolved in trifluoroethanol (1.0 mL, 0.1 M). Triethylamine (28 µL, 0.2 mmol, 2.0 equiv) is added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2-hydroxy-tetrahydroquinoline product.
Visualizations
Caption: Synthetic and reaction workflow for O-cyclopropyl hydroxylamines.
Caption: Troubleshooting logic for low yield in N-arylation reactions.
References
preventing decomposition of hydroxylamine reagents during synthesis
Welcome to the Technical Support Center for hydroxylamine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of hydroxylamine during synthesis and to offer troubleshooting solutions for common issues encountered in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the decomposition of hydroxylamine solutions?
A1: Solutions of hydroxylamine are inherently unstable and can decompose through an internal oxidation-reduction reaction to produce ammonia, nitrogen, and nitrogen oxides. The primary factors that accelerate this decomposition are:
-
pH: Decomposition is more rapid at high pH (alkaline conditions).[1]
-
Temperature: Elevated temperatures significantly increase the rate of decomposition.[2][3] Hydroxylamine may decompose explosively if processed and stored under certain conditions.[2] A self-accelerating decomposition can occur at temperatures above 186°C.[2]
-
Presence of Metal Ions: Catalytic amounts of multivalent cations, such as Fe(II), Cu(II), and Ni(II), can significantly accelerate decomposition.[4]
-
Concentration: More dilute aqueous solutions of hydroxylamine are generally more stable.[5][6]
-
Light Exposure: While less critical than other factors, prolonged exposure to light can contribute to degradation.
Q2: How can I stabilize my hydroxylamine solution?
A2: Stabilization is crucial for extending the shelf life and ensuring the consistent performance of hydroxylamine solutions. The most effective method is the addition of a stabilizing agent. Chelating agents are commonly used to sequester metal ions that catalyze decomposition.[4] It is often recommended to add the stabilizer to the hydroxylamine salt solution before its neutralization to form the free base.[4][7]
Q3: What are some recommended stabilizers for hydroxylamine solutions?
A3: Several compounds have been identified as effective stabilizers for hydroxylamine solutions. These primarily include chelating agents and other antioxidants. Some common examples are:
-
trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA)[4][8]
-
Thiamine hydrochloride, sometimes in combination with CDTA[8]
-
Mercapto compounds such as 2-mercaptoethanol and thiourea[10]
-
Other specialized compounds like tri(4-(2,3-dihydroxyphenyl)-4-oxabutyl)amine.[11]
Q4: What are the best practices for storing hydroxylamine and its solutions?
A4: Proper storage is critical for maintaining the stability of hydroxylamine. Key recommendations include:
-
Store as a Salt: Whenever possible, store hydroxylamine as a salt (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate), as these are more stable than the free base.[12]
-
Temperature Control: Store solutions at low temperatures, preferably below 25°C, to minimize thermal decomposition.[10]
-
Container Type: Use original, tightly sealed containers. Avoid metal containers which can be a source of catalytic ions. Polypropylene containers with a resistant liner are a good option.[13]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of hydroxylamine reagents in your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reactivity in a reaction where hydroxylamine is a key reagent. | Decomposition of the hydroxylamine solution. | 1. Verify Solution Age and Storage: Check the age of the hydroxylamine solution and confirm it has been stored under the recommended conditions (cool, dark, tightly sealed). 2. Test for Decomposition: A simple qualitative test is to check for the evolution of gas (nitrogen) upon gentle warming or addition of a catalytic amount of a metal salt (e.g., FeCl₃). Significant bubbling indicates decomposition. 3. Use a Fresh Solution: If decomposition is suspected, prepare or use a fresh solution of hydroxylamine. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Partial decomposition of hydroxylamine leading to lower effective concentration and reactive decomposition products. | 1. Stabilize the Solution: If not already done, add a suitable stabilizer (e.g., EDTA or CDTA) to the hydroxylamine solution.[4] 2. Control Reaction Temperature: Ensure the reaction is carried out at the optimal temperature to avoid thermally induced decomposition of hydroxylamine. 3. Purify Reagents: Ensure all reagents and solvents are free from trace metal impurities that could catalyze hydroxylamine decomposition. |
| Visible gas evolution from the hydroxylamine solution upon storage or use. | Active decomposition of the hydroxylamine. | 1. Immediate Cooling: If safe to do so, cool the solution in an ice bath to slow down the decomposition rate. 2. Ventilate Area: Work in a well-ventilated area or a fume hood to avoid inhalation of any decomposition products.[14] 3. Dilute the Solution: If practical for your application, diluting the solution with cold, deionized water can help to stabilize it.[5][6] 4. Proper Disposal: If decomposition is rapid and uncontrollable, dispose of the solution according to your institution's hazardous waste guidelines. |
| Discoloration of the hydroxylamine solution (e.g., yellowing). | Formation of decomposition products or presence of impurities. | 1. Check for Contamination: Ensure no contaminants have been introduced into the solution. 2. Filter the Solution: If the discoloration is due to particulate matter, filtration may be an option, though the underlying decomposition will likely continue. 3. Use a Fresh, High-Purity Source: Discolored solutions should be treated with caution and it is often best to start with a fresh, high-purity batch of hydroxylamine or its salt. |
Quantitative Data on Stabilizer Effectiveness
The following table summarizes the effectiveness of various stabilizers in inhibiting the decomposition of hydroxylamine solutions. The primary metric for decomposition is often the volume of gas evolved over time.
| Stabilizer | Concentration | Test Conditions | Result | Reference |
| None (Control) | - | 50% aq. hydroxylamine with ~10 ppm Fe³⁺ | ~2000 ml/hr gas evolution | [4] |
| trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) | 0.05% by weight | 25g hydroxylamine in 50ml dimethylacetamide | No measurable gas (<10 ml) after 16 hours | [4] |
| Sodium Thiosulfate | 0.00145 mole | 30% aq. hydroxylamine sulfate neutralized with NaOH | No measurable gas (<10 ml) after 16 hours | [10] |
| Thiourea | 1 mole percent | 30% aq. hydroxylamine sulfate neutralized with NaOH | No measurable gas after 16 hours | [10] |
| 2,2'-bipyridine (Bipy) | 1% by weight | 90% aq. hydroxylammonium nitrate (HAN) at 348 K | Reduced isothermal decomposition rate by 20.4% | [9] |
| Triethanolamine (TEA) | 1% by weight | 90% aq. hydroxylammonium nitrate (HAN) at 348 K | Reduced isothermal decomposition rate by 3.65% | [9] |
| Ethylenediaminetetraacetic acid (EDTA) | 1% by weight | 90% aq. hydroxylammonium nitrate (HAN) at 348 K | Increased isothermal decomposition rate by 12.4% | [9] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Hydroxylamine Solution Stability
Objective: To quickly assess if a hydroxylamine solution has undergone significant decomposition.
Materials:
-
Hydroxylamine solution to be tested
-
Test tube
-
Water bath
-
Iron(III) chloride solution (1% w/v) (handle with care)
Procedure:
-
Place approximately 1-2 mL of the hydroxylamine solution into a clean test tube.
-
Observe the solution at room temperature for any signs of spontaneous gas evolution (bubbling).
-
If no gas is observed, gently warm the test tube in a water bath to approximately 40-50°C. Observe for any gas evolution.
-
For a more sensitive test, add 1-2 drops of the 1% iron(III) chloride solution to the hydroxylamine solution at room temperature. The presence of Fe³⁺ will catalyze the decomposition of unstable hydroxylamine.
-
Interpretation: Vigorous and sustained gas evolution upon gentle warming or the addition of the catalyst suggests significant decomposition of the hydroxylamine. A stable solution will show little to no gas evolution.
Protocol 2: Quantitative Evaluation of Stabilizer Efficacy by Gas Evolution
Objective: To quantitatively compare the effectiveness of different stabilizers in preventing hydroxylamine decomposition.
Materials:
-
50% aqueous hydroxylamine solution
-
Stabilizer candidates (e.g., CDTA, EDTA, thiamine hydrochloride)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or water bath
-
Gas burette or inverted graduated cylinder in a water trough to collect gas
-
Syringe for introducing catalyst
-
Iron(III) chloride solution (e.g., 1000 ppm)
Procedure:
-
Set up the apparatus with the three-neck flask equipped with a magnetic stirrer, a port for the catalyst injection, and an outlet connected to the gas collection system.
-
Prepare a control sample by adding a known volume (e.g., 50 mL) of the 50% aqueous hydroxylamine solution to the flask.
-
Prepare test samples by adding the same volume of hydroxylamine solution to other flasks, each containing a pre-determined concentration of a stabilizer candidate (e.g., 0.05% w/w).
-
Allow the solutions to stir at a constant, slightly elevated temperature (e.g., 30°C) to ensure homogeneity.
-
Initiate the decomposition by injecting a small, precise volume of the iron(III) chloride catalyst solution into each flask.
-
Start a timer immediately and record the volume of gas collected at regular intervals (e.g., every 5 minutes) for a set period (e.g., 1 hour) or until gas evolution in the control sample slows down.
-
Plot the volume of evolved gas versus time for each sample.
-
Interpretation: A more effective stabilizer will result in a significantly lower rate of gas evolution compared to the unstabilized control. The slopes of the resulting curves represent the rates of decomposition.
Visualizations
Caption: Factors influencing hydroxylamine decomposition.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logic of preventative measures for stability.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. leap.epa.ie [leap.epa.ie]
- 4. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. data.epo.org [data.epo.org]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US6758990B2 - Stabilizing agent for hydroxylamine solutions - Google Patents [patents.google.com]
- 12. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting Low Conversion Rates in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic compounds. The information is presented in a question-and-answer format to directly resolve specific issues and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses prevalent issues that can lead to diminished yields in heterocycle synthesis. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause of a low conversion rate.[1]
General Troubleshooting
Q1: My reaction is resulting in a very low yield or no product at all. What are the common culprits?
A1: Low yields in heterocyclic synthesis can be attributed to a variety of factors. A systematic evaluation of the following aspects is crucial for diagnosing the problem:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Ensure these are optimized for your specific transformation. Small-scale trial reactions can be invaluable for determining the ideal conditions without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can significantly interfere with the reaction, leading to the formation of side products or incomplete conversion. The use of high-purity reagents and anhydrous solvents (when necessary) is paramount.[1]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If your reaction is air-sensitive, the use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, is essential.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and consequently, lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.
Q2: How can I systematically troubleshoot a low-yielding reaction?
A2: A logical, stepwise approach is the most effective way to identify the cause of low conversion rates. The following workflow can guide your troubleshooting efforts.
Palladium-Catalyzed Heterocycle Synthesis
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing when using a nitrogen- or sulfur-containing heterocycle. What is the likely cause?
A3: Catalyst poisoning is a very common issue when working with heteroaromatic compounds containing nitrogen or sulfur. The lone pair of electrons on these heteroatoms can strongly coordinate to the palladium center, leading to deactivation of the catalyst.[2][3]
Strategies to Mitigate Catalyst Poisoning:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and prevent strong coordination with the heterocycle.[4]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[4]
-
Slow Addition: Slowly adding the nitrogen- or sulfur-containing coupling partner to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[4]
-
Increased Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
Q4: Are there any methods to reactivate a poisoned palladium catalyst?
A4: In some instances, particularly with heterogeneous catalysts, reactivation is possible. Oxidative treatments, such as heating in air or treating with an oxidizing agent like benzoquinone, can sometimes restore catalytic activity by reoxidizing inactive Pd(0) species to the active Pd(II) state.[3][5][6][7] However, complete regeneration is not always achievable.
Multicomponent Reactions (MCRs)
Q5: I am getting a low yield in my Biginelli reaction for the synthesis of dihydropyrimidinones. How can I optimize it?
A5: The Biginelli reaction is sensitive to the choice of catalyst and reaction conditions. While it can proceed without a catalyst, the yields are often low and reaction times are long. The use of a Lewis or Brønsted acid catalyst is crucial for achieving good to excellent yields.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| None | 90 | 4 | 70 |
| Uranyl Acetate (1 mol%) | 90 | 4 | High to Excellent |
| Succinimide Sulfonic Acid (1 mol%) | 90 | 4 | High to Excellent |
| Zinc Chloride | 80 | - | - |
| Zinc Bromide | - | - | - |
| Zinc Iodide | - | - | - |
Data compiled from multiple sources. Yields are highly substrate-dependent.[8][9][10][11][12]
Workup and Purification
Q6: My crude yield is high, but I lose a significant amount of my polar heterocyclic product during workup and purification. What can I do to improve recovery?
A6: Loss of polar products during aqueous workups and chromatography is a common challenge. Here are some strategies to minimize these losses:
-
Minimize Aqueous Washes: Reduce the number of extractions with water to limit the amount of product lost to the aqueous phase.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of your organic product, thereby driving more of it into the organic phase.[13]
-
Back-Extraction: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Chromatography Techniques for Polar Compounds:
-
Use a more polar eluent system: For highly polar compounds, consider using a solvent system like 1-10% NH4OH in methanol mixed with dichloromethane for silica gel chromatography.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar analytes and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[15][16][17]
-
Column Choice: For flash chromatography, silica gel is generally preferred for polar molecules.[1]
-
Data on Reaction Optimization
Table 1: Effect of Catalyst Loading on Yield and Reaction Time
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | 8 | 64 |
| 3 | 1.0 | - | - |
| 4 | 1.5 | - | 83 |
| 5 | 2.0 | - | - |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | - | - |
| Model reaction: Synthesis of 1-substituted-1H-tetrazole. Data from a representative study.[11] |
Table 2: Solvent and Temperature Optimization for a Three-Component Pyrimidine Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtOH/H₂O | 30 | - | 72 |
| 2 | MeOH | 25 | - | 78 |
| 3 | MeCN | 40 | - | 82 |
| 4 | - | - | - | - |
| 5 | EtOH/H₂O | 50 | - | 76 |
| Data for the synthesis of 4-amino-5-pyrimidinecarbonitrile and pyrimidinone derivatives.[18] |
Key Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling with a Nitrogen-Containing Heterocycle
This protocol serves as a starting point and will likely require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).[6]
-
Reagent Addition: Add the boronic acid (1.2 equivalents) and the nitrogen-containing heterocyclic halide (1 equivalent).[6]
-
Solvent Addition: Add a degassed solvent (e.g., a dioxane/water mixture).[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction's progress using TLC or GC/LC-MS.[6]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Protocol 2: Pictet-Spengler Synthesis of Tetrahydro-β-Carbolines
This procedure is adapted for the synthesis of tetrahydro-β-carbolines using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst.
-
Reactant Preparation: Dissolve the tryptamine derivative (e.g., L-tryptophan methyl ester, 0.5 mmol) and the aldehyde (0.6 mmol) in HFIP (0.8 mL) under a nitrogen atmosphere.[4]
-
Reaction: Reflux the resulting solution. The reaction time will vary depending on the substrates.
-
Work-up: For many substrates, the product can be isolated in high yield by simply removing the low-boiling point HFIP by distillation.[4] Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Hantzsch Pyridine Synthesis in an Aqueous Medium
This environmentally friendly procedure avoids the use of organic solvents and catalysts.
-
Reactant Mixture: In a sealed vessel, combine the aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and an ammonium salt (e.g., ammonium acetate, 1 equivalent) in water.[19]
-
Reaction: Heat the sealed vessel. The reaction can be performed under a water steam, air, or nitrogen atmosphere.[19]
-
Isolation: After cooling, the 1,4-dihydropyridine product often precipitates and can be isolated by simple filtration.[19] The aqueous filtrate can potentially be recycled and reused.[19]
References
- 1. sorbtech.com [sorbtech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chromatography [chem.rochester.edu]
- 15. waters.com [waters.com]
- 16. welch-us.com [welch-us.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. archives.ijper.org [archives.ijper.org]
Technical Support Center: Purification of O-(cyclopropylmethyl)hydroxylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude O-(cyclopropylmethyl)hydroxylamine hydrochloride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield After Purification | - Product loss during extraction: The product may have some solubility in the aqueous phase during workup. - Incomplete precipitation of the hydrochloride salt: The concentration of HCl may be insufficient, or the solution may not be cold enough. - Adhesion to silica gel during chromatography: The basic nature of the hydroxylamine can cause it to stick to the acidic silica gel.[1] - Product volatility: The free base form of O-(cyclopropylmethyl)hydroxylamine can be volatile.[2][3] | - Minimize the volume of aqueous washes during extraction. - Ensure the ethereal HCl solution is of the correct molarity and added until no further precipitation is observed. Cool the solution in an ice bath to maximize precipitation.[1] - For chromatography, consider using silica gel treated with a base like triethylamine (0.5-1% in the eluent) or use basic alumina.[1] - Always work with the hydrochloride salt, especially during concentration steps, to minimize loss due to volatility.[2][3] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities: Significant amounts of impurities can inhibit crystallization. - Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization of the hydrochloride salt. - Residual solvent: Trapped solvent from the reaction or workup can prevent solidification.[1] | - Perform a preliminary purification step like liquid-liquid extraction to remove major impurities before attempting recrystallization. - Screen a variety of recrystallization solvents. Ethanol, isopropanol, or mixtures like ethanol/diethyl ether are good starting points.[4] - Ensure the crude product is thoroughly dried under high vacuum before recrystallization.[1] |
| Persistent Impurities in the Final Product | - Co-precipitation of impurities: Some impurities may have similar solubility profiles and co-precipitate with the product. - Incomplete removal of reaction by-products: For syntheses involving N-hydroxyphthalimide, residual phthalhydrazide can be a stubborn impurity. - Formation of oxidation products: Exposure to air can lead to the formation of corresponding nitroso or other oxidation by-products.[1] | - A multi-step purification approach is often most effective. Consider a sequence of extraction, followed by conversion to the HCl salt, and then recrystallization.[1] - If phthalhydrazide is a suspected impurity, ensure thorough washing of the filtered product with a suitable solvent like dichloromethane.[1] - Handle the free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible and store the hydrochloride salt under argon.[5] |
| Discolored (e.g., yellow or brown) Product | - Thermal degradation: O-alkylhydroxylamines can be thermally sensitive.[1] - Presence of colored impurities: By-products from the synthesis may be colored. - Oxidation: Air oxidation can sometimes lead to colored impurities.[1] | - Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.[1] - A charcoal treatment during the recrystallization process can help remove colored impurities. - Purge solvents with an inert gas and handle the material under an inert atmosphere to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., cyclopropylmethyl bromide), by-products from the synthetic route employed, and degradation products. If a Gabriel-type synthesis using N-(cyclopropylmethoxy)phthalimide is performed, a common impurity is phthalhydrazide, which is formed during the hydrazine-mediated cleavage step. Other potential impurities include dialkylated hydroxylamine species and oxidation products.
Q2: What is the recommended first step for purifying the crude product?
A2: A liquid-liquid extraction is a good initial purification step. This can help remove water-soluble by-products and salts. Typically, the crude reaction mixture is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and then brine to remove acidic and other polar impurities.[4]
Q3: Why is it beneficial to convert O-(cyclopropylmethyl)hydroxylamine to its hydrochloride salt for purification?
A3: Converting the free base to its hydrochloride salt offers several advantages. The hydrochloride salt is generally a more stable, crystalline solid, which facilitates purification by recrystallization.[4] It is also less volatile than the free base, minimizing product loss during solvent removal.[2][3]
Q4: Which solvents are best for the recrystallization of this compound?
A4: Good starting points for recrystallization include polar protic solvents like ethanol or isopropanol.[4] Sometimes, a solvent mixture, such as ethanol/diethyl ether, can be effective in inducing crystallization.[4] The optimal solvent or solvent system should be determined empirically for each batch.
Q5: Can I use column chromatography to purify O-(cyclopropylmethyl)hydroxylamine?
A5: Yes, column chromatography can be used. However, due to the basic nature of the hydroxylamine functional group, it can irreversibly adsorb to standard acidic silica gel.[1] To mitigate this, it is recommended to use silica gel that has been deactivated with a base, such as triethylamine (typically 0.5-1% added to the eluent), or to use a different stationary phase like basic alumina.[1]
Q6: How can I assess the purity of my final product?
A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantitative purity analysis.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any remaining impurities. The melting point of the crystalline hydrochloride salt can also be a good indicator of purity.
Purification Efficiency: A Comparative Overview
The following table provides a summary of the expected efficiency for common purification techniques. The actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Recovery Rate | Key Considerations |
| Liquid-Liquid Extraction | Moderate | >90% (in organic phase) | Effective for initial cleanup to remove polar and ionic impurities.[4] |
| Column Chromatography (Deactivated Silica) | >95% | 60-90% | Good for removing a broad range of impurities, but requires careful optimization of the solvent system.[4] |
| HCl Salt Formation and Washing | High | 80-95% | Excellent for isolating the product from neutral organic impurities.[4] |
| Recrystallization | >98% | 70-90% | Highly effective for achieving high purity, but dependent on the choice of solvent and initial purity. |
Experimental Protocol: Purification via HCl Salt Formation and Recrystallization
This protocol describes a robust method for the purification of crude O-(cyclopropylmethyl)hydroxylamine.
Materials:
-
Crude O-(cyclopropylmethyl)hydroxylamine
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Ethanol (absolute)
-
Ice bath
-
Büchner funnel and filter paper
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the crude O-(cyclopropylmethyl)hydroxylamine in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Acidification and Precipitation: While stirring the solution at room temperature, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Cooling: Place the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crude hydrochloride salt under high vacuum to remove residual solvents.
-
Recrystallization:
-
Transfer the dried solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under high vacuum.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
Technical Support Center: Managing Free-Base O-cyclopropyl Hydroxylamine
Disclaimer: Specific experimental data on the volatility and stability of free-base O-cyclopropyl hydroxylamine is not widely available in published literature. The following guidance is based on the general properties of hydroxylamine derivatives, volatile amines, and standard laboratory best practices for handling potentially unstable reagents.[1][2][3] Users should always perform a small-scale risk assessment before handling this material.
Frequently Asked Questions (FAQs)
Q1: What is free-base O-cyclopropyl hydroxylamine and why is it considered volatile?
Free-base O-cyclopropyl hydroxylamine is an organic compound with the presumed structure C₃H₅-O-NH₂. Its volatility likely stems from a low molecular weight and the ability to form hydrogen bonds, similar to other small amines and hydroxylamines.[2] Compounds like these can have significant vapor pressure at room temperature, leading to evaporation and potential concentration changes in solutions.[4]
Q2: What are the primary risks associated with this compound?
The primary risks are related to its potential instability and volatility.
-
Volatility: Loss of material over time, leading to inaccurate solution concentrations and inconsistent experimental results.
-
Instability: Hydroxylamine and its derivatives can be thermally sensitive and may decompose, sometimes energetically.[1][5] Decomposition can be accelerated by heat, high pH, and the presence of metal ions.[6][7]
-
Air Sensitivity: Like many amines, it may be susceptible to oxidation or degradation upon prolonged exposure to air (oxygen).[2]
Q3: How should I properly store solutions of free-base O-cyclopropyl hydroxylamine?
To mitigate volatility and decomposition, adhere to the following storage protocols:
-
Temperature: Store solutions at low temperatures, such as in a refrigerator or freezer (typically 2-8°C or -20°C).[4][8] Do not allow solutions to warm to room temperature before use.
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air-based degradation.[8]
-
Containers: Use amber glass vials with tight-fitting seals, such as those with PTFE-lined caps or Mininert® valves, to prevent evaporation and light exposure.[9] Ensure the container size is appropriate for the solution volume to minimize headspace.
-
Form: Whenever possible, consider using a more stable salt form, such as the hydrochloride salt, and generating the free-base in situ or immediately before use.[2][10]
Q4: My reaction yields are inconsistent when using this reagent. What could be the cause?
Inconsistent yields are a common symptom of reagent degradation or concentration changes. The volatility of the free-base can lead to a gradual decrease in the molarity of your stock solution. It is crucial to verify the concentration of the solution before each use, especially if it has been stored for an extended period.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Reagent Concentration Loss: The free-base has evaporated from the solution, lowering its effective molarity. | 1a. Use freshly prepared solutions for each experiment.1b. Quantify the concentration of the solution immediately before use via ¹H NMR with an internal standard or titration (See Protocol 2).1c. Ensure the solution was stored properly at low temperature and under an inert atmosphere.[4][8] |
| 2. Reagent Decomposition: The compound has degraded due to improper storage (e.g., exposure to heat, air, or metal contaminants).[6] | 2a. Prepare a fresh batch of the free-base from its salt form.2b. If decomposition is suspected, dispose of the old solution according to institutional safety protocols.[3] | |
| Pressure Buildup in Vial | Decomposition: The compound is decomposing, leading to the evolution of gaseous byproducts (e.g., N₂).[2][6] | 1a. CAUTION: Handle the vial in a fume hood while wearing appropriate PPE.[3]1b. Cool the vial before carefully venting it.1c. Discard the solution immediately, as this indicates significant instability.[7] |
| Solution Discoloration | Oxidation/Degradation: The compound is reacting with trace oxygen or other impurities. | 1a. Discard the solution.1b. Ensure future solutions are prepared with high-purity, degassed solvents and stored rigorously under an inert atmosphere. |
Data Presentation
While specific data for O-cyclopropyl hydroxylamine is unavailable, researchers should aim to generate stability data under their specific laboratory conditions. The following table illustrates a hypothetical stability profile.
Table 1: Illustrative Stability of Free-Base O-Cyclopropyl Hydroxylamine (0.5 M in Solution) Over Time (Note: This data is hypothetical and for illustrative purposes only.)
| Storage Temp. | Solvent | Atmosphere | Concentration Loss (after 1 week) | Concentration Loss (after 4 weeks) |
| 25°C (RT) | Dichloromethane | Air | ~15-25% | >50% (significant degradation) |
| 4°C | Dichloromethane | Air | ~5-10% | ~20-30% |
| 4°C | Dichloromethane | Nitrogen | <2% | ~5-10% |
| -20°C | Tetrahydrofuran | Nitrogen | <1% | <2% |
Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Preparation: If preparing the free-base from a salt (e.g., by neutralization), perform the extraction in a fume hood.[3] Use degassed, anhydrous solvents to minimize exposure to oxygen and water.
-
Transfer: Conduct all transfers of the free-base solution under an inert atmosphere (e.g., using a syringe and septum).
-
Storage Vessel: Transfer the solution to a pre-chilled, amber glass vial equipped with a PTFE-lined septum cap.[9]
-
Inerting: Purge the headspace of the vial with dry nitrogen or argon before sealing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and hazard warnings.[11]
-
Storage: Immediately place the sealed vial in a designated cold storage unit (e.g., a refrigerator at 2-8°C or a freezer at -20°C), away from incompatible materials.[4][8]
Protocol 2: Quantification by ¹H NMR with an Internal Standard
-
Select Standard: Choose an internal standard that is stable, accurately weighable, and has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with your compound's signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Prepare Sample:
-
Accurately weigh a sample of the internal standard (e.g., 10.0 mg) into a clean NMR tube.
-
In a fume hood, use a calibrated syringe to add a precise volume of the O-cyclopropyl hydroxylamine solution (e.g., 0.500 mL) to the NMR tube.
-
Add deuterated solvent (e.g., CDCl₃) to the tube, cap, and mix thoroughly.
-
-
Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons.
-
Process and Integrate:
-
Process the spectrum and carefully integrate the signal for the internal standard.
-
Integrate a well-resolved, non-exchangeable proton signal from the O-cyclopropyl hydroxylamine (e.g., the methoxy protons -O-CH ₂-).
-
-
Calculate Concentration: Use the following formula:
Concentration (M) = [ (I_analyte / N_analyte) / (I_std / N_std) ] * [ (Mass_std / MW_std) / Vol_solution (L) ]
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (e.g., 2 for -O-CH₂-)
-
I_std = Integral of the standard's signal
-
N_std = Number of protons for the standard's signal
-
Mass_std = Mass of the internal standard (in g)
-
MW_std = Molecular weight of the internal standard (in g/mol )
-
Vol_solution = Volume of the analyte solution added (in L)
-
Visualizations
Caption: Troubleshooting workflow for experiments involving volatile reagents.
Caption: Factors influencing the stability of free-base hydroxylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. editverse.com [editverse.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 7. Lessons [ncsp.tamu.edu]
- 8. labsolu.ca [labsolu.ca]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. O-(cyclopropylmethyl)hydroxylamine hydrochloride | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. needle.tube [needle.tube]
Technical Support Center: Reaction Condition Optimization for Hydroxylamine Hydrochloride Mediated Cyclization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols for researchers, scientists, and drug development professionals working with hydroxylamine hydrochloride mediated cyclization reactions.
Troubleshooting Guides
This section addresses common issues encountered during cyclization reactions with hydroxylamine hydrochloride, offering potential causes and solutions in a question-and-answer format.
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal pH: The reaction is highly pH-dependent. An inappropriate pH can lead to incomplete reaction or the promotion of side reactions.
-
Troubleshooting: Ensure the correct stoichiometry of the base is used to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. Common bases include sodium hydroxide, potassium hydroxide, or sodium acetate. Monitor the pH of the reaction mixture and adjust as necessary.[1]
-
-
Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Troubleshooting: If the reaction is sluggish, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Conversely, if side product formation is an issue, lowering the temperature might be beneficial. Many procedures involve refluxing the reaction mixture.[1]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Troubleshooting: Extend the reaction time and monitor the consumption of starting materials by TLC. Reaction times can vary from a few hours to overnight.[1]
-
-
Poor Quality Reagents: Degradation of hydroxylamine hydrochloride or impurities in starting materials can inhibit the reaction.
-
Troubleshooting: Use freshly opened or purified hydroxylamine hydrochloride. Ensure the purity of your starting materials (e.g., chalcones, 1,3-dicarbonyls).
-
Question: I am observing significant formation of side products. How can I minimize them?
Answer: The formation of side products is a frequent challenge. The type of side product can give clues about how to adjust the reaction conditions.
-
Formation of Isoxazoline Instead of Isoxazole: This indicates incomplete dehydration of the isoxazoline intermediate.
-
Troubleshooting: Use a stronger base or a dehydrating agent. Increasing the reaction temperature or prolonging the reaction time can also promote dehydration to the aromatic isoxazole.[1]
-
-
Formation of Chalcone Oxime: This suggests that the reaction conditions favor oxime formation over the initial Michael addition and subsequent cyclization.
-
Troubleshooting: Alter the pH of the reaction medium. The relative rates of these competing reactions are often pH-dependent.[1]
-
-
Formation of Pyrazoline Derivatives: This may occur if the hydroxylamine reagent is contaminated with hydrazine.
-
Troubleshooting: Use a pure source of hydroxylamine hydrochloride.[1]
-
Question: I am facing difficulties in purifying my final product. What are effective purification strategies?
Answer: Purification can be challenging due to the similar polarities of the desired product, starting materials, and side products.
-
Column Chromatography: This is a standard and effective method.
-
Strategy: Use silica gel and carefully select the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can provide good separation.[1]
-
-
Recrystallization: This is a powerful technique for obtaining highly pure solid products.
-
Strategy: Choose an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
-
Initial Work-up: A thorough initial work-up can simplify the final purification.
-
Strategy: After the reaction, pour the mixture into ice-cold water. The precipitated solid can be collected by vacuum filtration and washed thoroughly with water to remove inorganic salts before further purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in hydroxylamine hydrochloride mediated cyclization?
A1: A base is crucial for neutralizing the hydrochloric acid that is liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine is necessary for it to act as a nucleophile in the reaction. The choice and amount of base can also influence the reaction pathway and the formation of specific products.[1]
Q2: What are the most common starting materials for hydroxylamine hydrochloride mediated cyclization?
A2: The most common substrates are α,β-unsaturated ketones (chalcones) and 1,3-dicarbonyl compounds, which lead to the synthesis of isoxazolines and isoxazoles, respectively.[1][3][4]
Q3: Can I use free hydroxylamine instead of hydroxylamine hydrochloride?
A3: While possible, it is generally not recommended. Free hydroxylamine is unstable and can be explosive, especially when heated in a concentrated form. Hydroxylamine hydrochloride is more stable and safer to handle.
Q4: What solvents are typically used for these reactions?
A4: Protic solvents like ethanol and methanol are commonly used.[3] In some cases, aqueous media have been successfully employed, offering a more environmentally friendly approach.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis from Chalcones
| Parameter | Condition | Observation | Reference |
| Base | NaOH, KOH, NaOAc | Stronger bases can favor complete dehydration to the isoxazole. | [1] |
| Solvent | Ethanol, Methanol | Ethanol is a commonly used and effective solvent. | [3] |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate and promote dehydration. | [1] |
| Reactant Ratio | 1.2-1.5 eq. NH2OH·HCl | A slight excess of hydroxylamine hydrochloride is often used. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Isoxazoles from Chalcones
-
Dissolution: Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol (10-20 mL per gram of chalcone).[1]
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the stirred solution.[1]
-
Base Addition: Slowly add a solution of a base (e.g., 10% aqueous NaOH or KOH, 2.0-3.0 equivalents) dropwise at room temperature.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by vacuum filtration and wash thoroughly with water.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Synthesis of Isoxazolines from Chalcones
-
Mixture Preparation: In a round-bottom flask, mix the chalcone (0.001 mol), hydroxylamine hydrochloride (0.0015 mol), and sodium acetate (0.002 mol) in ethanol (15 mL).[2]
-
Reaction: Reflux the mixture for 6-7 hours, monitoring the reaction by TLC.[2]
-
Work-up: Cool the reaction mixture and pour it onto ice-cold water. Filter the separated solid product and wash it with cold water.[2]
-
Purification: Dry the product and recrystallize it from ethyl alcohol.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield and side product formation.
Caption: General experimental workflow for isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijert.org [ijert.org]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of O-(cyclopropylmethyl)hydroxylamine hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of O-(cyclopropylmethyl)hydroxylamine hydrochloride, a key building block in medicinal chemistry, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose, complete with experimental protocols, performance data, and workflow visualizations to aid in method selection and implementation.
While specific validated methods for this compound are not extensively published, methods for the parent compound, hydroxylamine hydrochloride, and other O-alkyl derivatives are well-established. These methods can be readily adapted for the target compound. The primary analytical challenges stem from its low molecular weight, high polarity, and lack of a strong UV chromophore, often necessitating derivatization.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Method | Principle | Typical Derivatization Agent | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (Recovery %) | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection of a derivatized analyte. | Benzaldehyde, 1-Fluoro-2,4-dinitrobenzene (DNFB) | ~0.03 - 12 ppm[1][2] | < 2%[2] | 93-100%[2][3] | Widely available, robust, good precision and accuracy. | Requires derivatization for UV detection, moderate sensitivity. |
| GC-MS | Chromatographic separation of a volatile derivative followed by mass spectrometric detection. | Cyclohexanone, Acetone | ~7 ppm[4] | < 2% | 90-110% | High selectivity and sensitivity, structural confirmation. | Requires derivatization to improve volatility, potential for thermal degradation. |
| Titrimetry | Redox or acid-base titration to determine the concentration of the analyte. | Potassium permanganate, Ferric salts | Higher concentrations (assay) | Variable, typically < 1% | High accuracy for bulk material. | Simple, inexpensive, no specialized equipment needed for basic titrations. | Not suitable for trace analysis, potential for interferences. |
| Spectrophotometry | Formation of a colored complex that is measured by its absorbance of light. | Griess Reagent (after oxidation), Methyl Red[5] | ~0.01 µg/mL | ~1-3%[5][6] | Good | Simple, cost-effective, suitable for routine analysis. | Lower selectivity, potential for interferences from colored or turbid samples. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the pre-column derivatization of O-(cyclopropylmethyl)hydroxylamine to form a UV-active compound, which is then separated and quantified by reverse-phase HPLC.
Experimental Protocol (Adapted from Hydroxylamine HCl analysis[2]):
-
Derivatization Reagent Preparation: Prepare a solution of benzaldehyde in methanol.
-
Standard Solution Preparation: Accurately weigh this compound standard and dissolve in water to prepare a stock solution. Further dilute to create calibration standards.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve in water.
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add the benzaldehyde solution. Allow the reaction to proceed at room temperature for approximately 30 minutes to form the corresponding oxime derivative.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., YMC-Pack ODS-A, 150×4.6mm, 5µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01mol/L KH2PO4, pH 2.3) in a 35:65 (v/v) ratio[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For this technique, O-(cyclopropylmethyl)hydroxylamine is derivatized to increase its volatility, allowing for separation by gas chromatography and sensitive detection by mass spectrometry.
Experimental Protocol (Adapted from a patent for Hydroxylamine HCl analysis):
-
Derivatization Reagent: Cyclohexanone.
-
Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., an alkylamine of similar properties not present in the sample) in a suitable solvent like dichloromethane.
-
Standard Solution Preparation: Prepare a stock solution of this compound in water. Create a series of calibration standards and add a fixed amount of the internal standard and cyclohexanone to each.
-
Sample Preparation: Dissolve a weighed amount of the sample in water. Add a fixed amount of the internal standard and cyclohexanone.
-
Derivatization and Extraction: Vortex the mixture to facilitate the reaction, forming the corresponding oxime. Extract the derivative into an organic solvent like dichloromethane. The organic layer is then analyzed.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., Agilent HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 180°C - 260°C.
-
Oven Program: Start at 100°C, hold for 1-15 min, then ramp to 180°C at 20°C/min and hold for 1-15 min.
-
Detector: Mass Spectrometer in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard against the concentration of the standard. Calculate the concentration in the sample using this curve.
Titrimetric Method
This classical method is suitable for determining the purity of the bulk substance rather than for trace quantification. It relies on the reducing properties of the hydroxylamine group.
Experimental Protocol (Redox Titration adapted from ACS Reagent Chemicals[7]):
-
Sample Preparation: Accurately weigh about 1.5 g of this compound and dissolve it in oxygen-free water in a volumetric flask.
-
Reaction: Take a known aliquot of the sample solution. Add a solution of ferric ammonium sulfate in dilute sulfuric acid. This oxidizes the hydroxylamine derivative, and in the process, Fe(III) is reduced to Fe(II).
-
Titration: Boil the solution gently for 5 minutes, cool, and then titrate the resulting Fe(II) with a standardized 0.1 N potassium permanganate (KMnO4) solution. The endpoint is indicated by the persistence of a pink color from the excess permanganate.
-
Calculation: The amount of this compound is calculated based on the stoichiometry of the reaction and the volume of KMnO4 titrant consumed.
Spectrophotometric Method
This method is based on the conversion of the hydroxylamine to a colored species that can be quantified using a UV-Vis spectrophotometer.
Experimental Protocol (Adapted from Diazo Coupling Reaction[6]):
-
Oxidation: The O-(cyclopropylmethyl)hydroxylamine is first hydrolyzed (if necessary, under acidic conditions) and then oxidized to nitrite using a suitable oxidizing agent like sodium arsenate in an alkaline medium.
-
Color Development (Diazo Coupling): The resulting nitrite is reacted with a diazotizing reagent (e.g., p-nitroaniline) followed by a coupling reagent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride - NEDA) to form a stable, colored azo dye.
-
Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 545 nm, using a UV-Vis spectrophotometer.
-
Quantification: A calibration curve is prepared using standard solutions of this compound, and the concentration of the sample is determined from this curve.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For trace-level quantification in complex matrices, derivatization followed by HPLC-UV or GC-MS is recommended, with GC-MS offering higher specificity. For the determination of purity of the bulk substance, titrimetric methods provide a simple and cost-effective solution. Spectrophotometric methods are also a viable option for routine analysis where high selectivity is not paramount. The protocols and data presented in this guide offer a solid foundation for developing and validating a suitable analytical method for this important chemical entity.
References
- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
A Comparative Guide to Gas Chromatography Methods for Determining Hydroxylamine Hydrochloride Content
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxylamine hydrochloride is critical, particularly due to its classification as a potential genotoxic impurity (GTI) in pharmaceutical substances.[1][2] This guide provides a detailed comparison of gas chromatography (GC) methods with other analytical techniques for the determination of hydroxylamine hydrochloride content, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Gas chromatography, coupled with derivatization, is a widely used and robust method for the determination of hydroxylamine hydrochloride. However, several alternative methods offer distinct advantages in terms of sensitivity, simplicity, or the ability to perform direct analysis. The following table summarizes the key performance indicators of various analytical techniques.
| Method | Principle | Derivatization Required | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Recovery | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID) | Separation of volatile derivatives followed by flame ionization detection. | Yes (e.g., with acetone or cyclohexanone) | LOD: 0.45 µg/mL[1], 1.85 µg/mL[3]; LOQ: 7 ppm[4] | Up to 2.7 µg/mL[1]; 5.35–12.49 µg/mL[3] | 90–110%[3] | Cost-effective, robust, and widely available.[1][5] | Requires derivatization, which adds a step to sample preparation. |
| Gas Chromatography (GC-ECD) | Separation of volatile derivatives followed by electron capture detection. | Yes | LOQ: 0.1 mg/L[6] | Not specified | Not specified | High sensitivity to halogenated compounds (if a suitable derivative is used). | Derivatization with a halogenated reagent is necessary. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of non-volatile derivatives followed by UV detection. | Yes (e.g., with benzaldehyde or 1-fluoro-2,4-dinitrobenzene) | LOQ: 12 ppm[7][8], 3.57 ppm[9][10] | 12–360 ppm[7][8]; 3.57–26.88 ppm[10] | 93.71–99.67%[8]; 88.7–98.4%[9] | High precision and accuracy, suitable for routine quality control.[7][8] | Derivatization is required; may have matrix interference. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct separation and detection based on mass-to-charge ratio. | No | LOD: 0.008 ppm[11] | Not specified | Not specified | Very high sensitivity and specificity, direct analysis possible.[11] | Higher equipment cost and complexity. |
| Ion Chromatography (IC) | Separation of ions followed by conductivity or amperometric detection. | No | Not specified | Not specified | Not specified | Direct measurement without derivatization.[12] | May require specialized equipment and columns. |
| Spectrophotometry | Colorimetric reaction and measurement of absorbance. | Yes (indirectly through a color-forming reaction) | Not specified | 0–5 µg[13] | Not specified | Simple, low-cost instrumentation. | Lower specificity and sensitivity compared to chromatographic methods.[3] |
| Titration | Redox reaction with a titrant. | No | Not applicable for trace analysis | Not applicable for trace analysis | Not specified | Simple and accurate for assay determination of bulk material.[14][15] | Not suitable for determining trace-level impurities.[3] |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
This method is suitable for the determination of trace levels of residual hydroxylamine hydrochloride in drug substances.[1][5]
a. Principle: Hydroxylamine hydrochloride is not volatile and therefore requires a derivatization step to be analyzed by GC. It is reacted with a ketone (e.g., acetone or cyclohexanone) to form a more volatile oxime derivative, which is then separated and quantified by GC-FID.[1][3]
b. Experimental Workflow:
Caption: Experimental workflow for GC-FID analysis of hydroxylamine hydrochloride.
c. Reagents and Materials:
-
Hydroxylamine hydrochloride reference standard
-
Cyclohexanone (or acetone)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., naphthalene)[3]
-
Deionized water
-
Sample containing hydroxylamine hydrochloride
d. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: Agilent HP-5 (or equivalent)[3]
-
Injector: Split/splitless
e. Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of hydroxylamine hydrochloride reference standard and dissolve it in deionized water to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Internal Standard Solution Preparation: Accurately weigh the internal standard and dissolve it in the extraction solvent.
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a known volume of deionized water.
-
To an aliquot of the sample solution, add the derivatizing agent (e.g., cyclohexanone) and vortex for 1 minute.[3]
-
Add the extraction solvent (e.g., dichloromethane) and the internal standard solution, then vortex for 5 minutes.[3]
-
Allow the layers to separate, and transfer the organic layer to a clean vial containing a drying agent (e.g., anhydrous sodium sulfate).
-
-
GC-FID Analysis:
-
Set the GC operating conditions (e.g., inlet temperature: 250°C, detector temperature: 300°C, oven temperature program: 100°C hold for 2 min, ramp at 20°C/min to 180°C, hold for 5 min).[3]
-
Inject a suitable volume of the prepared sample and standard solutions into the GC system.
-
-
Quantification: Identify and integrate the peaks corresponding to the hydroxylamine derivative and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standard solutions. Determine the concentration of hydroxylamine hydrochloride in the sample from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-Column Derivatization
This method is an alternative to GC for the determination of hydroxylamine hydrochloride in drug substances, offering high sensitivity and precision.[7][8]
a. Principle: Hydroxylamine hydrochloride is derivatized with a UV-active reagent, such as benzaldehyde, to form a stable derivative (benzaldoxime) that can be detected by a UV detector.[7][8] The derivative is then separated and quantified using reverse-phase HPLC.
b. Experimental Workflow:
Caption: Experimental workflow for HPLC-UV analysis of hydroxylamine hydrochloride.
c. Reagents and Materials:
-
Hydroxylamine hydrochloride reference standard
-
Benzaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Phosphoric acid
-
Deionized water
-
Sample containing hydroxylamine hydrochloride
d. Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: YMC-Pack ODS-A (150 x 4.6 mm, 5 µm) or equivalent[8]
e. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient mixture of a phosphate buffer and acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution of hydroxylamine hydrochloride in the diluent. Prepare working standards by diluting the stock solution.
-
Sample Preparation and Derivatization:
-
HPLC-UV Analysis:
-
Set the HPLC operating conditions (e.g., column temperature: 40°C, flow rate: 1.0 mL/min, detection wavelength: 254 nm).[7]
-
Inject equal volumes of the prepared sample and standard solutions into the HPLC system.
-
-
Quantification: Identify and integrate the peak corresponding to the benzaldoxime derivative. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of hydroxylamine hydrochloride in the sample from the calibration curve.
Logical Comparison of Methods
The choice of an analytical method for determining hydroxylamine hydrochloride content depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the purpose of the analysis (e.g., trace impurity analysis vs. bulk assay).
Caption: Comparison of analytical methods for hydroxylamine hydrochloride determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic measurement of trace hydroxylamine in drugs. [wisdomlib.org]
- 3. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
- 4. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.net [wjpr.net]
- 6. Hydroxylamine hydrochloride - analysis - Analytice [analytice.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Reagents for N-Heterocycle Synthesis: Alternatives to O-(cyclopropylmethyl)hydroxylamine
For researchers, scientists, and drug development professionals, the synthesis of nitrogen-containing heterocycles (N-heterocycles) is a cornerstone of modern medicinal chemistry. O-(cyclopropylmethyl)hydroxylamine has proven to be a valuable reagent in this field, particularly in reactions involving radical cyclization. However, the exploration of alternative reagents is crucial for expanding the synthetic toolbox, improving yields, and accessing novel molecular scaffolds. This guide provides an objective comparison of alternative reagents, supported by available data and detailed experimental protocols.
O-substituted hydroxylamines are a versatile class of compounds used in the synthesis of N-heterocycles.[1] Their utility stems from the inherent weakness of the N-O bond, which can be cleaved under various conditions (including transition-metal catalysis or radical initiation) to form reactive nitrogen-centered intermediates that participate in cyclization reactions.[1] This guide will focus on alternatives that can functionally replace O-(cyclopropylmethyl)hydroxylamine in radical-mediated or similar N-heterocycle forming reactions.
The primary alternatives can be categorized as follows:
-
Other O-Alkyl Hydroxylamines: Reagents like O-benzylhydroxylamine offer different steric and electronic properties.
-
O-Aryl Hydroxylamines: The aromatic ring in compounds such as O-phenylhydroxylamine can influence reactivity and provide a different platform for substitution.
-
O-Acyl Hydroxylamines: Reagents like O-benzoylhydroxylamine can serve as efficient aminating agents in transition-metal-catalyzed processes.[1][2]
Performance Comparison of O-Substituted Hydroxylamines
The choice of the O-substituent on the hydroxylamine can significantly impact the efficiency and outcome of N-heterocycle synthesis. The following table summarizes a comparison of commonly used alternatives in representative transformations. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is collated from different reports, which should be taken into consideration.
| Reagent | Representative Transformation | Substrate Example | Product | Yield (%) | Reference/Notes |
| O-(cyclopropylmethyl)hydroxylamine | [3][3]-Sigmatropic Rearrangement/Cyclization | N-Aryl O-cyclopropyl hydroxamate | 2-hydroxy tetrahydroquinoline | Good to Moderate | Serves as a benchmark for radical-mediated or rearrangement-based cyclizations.[4] |
| O-Benzylhydroxylamine Hydrochloride | General N-heterocycle synthesis | Benzyl chloride and hydroxylamine | N-benzylhydroxylamine | 75% | A common and commercially available alternative.[5][6][7] Often used in syntheses of oximes and other heterocycles.[7] |
| O-Phenylhydroxylamine Hydrochloride | N-Alkylation/Cyclization | N-hydroxycarbamates with diphenyliodonium bromide | N-alkyl-O-phenylhydroxylamines | - | The synthesis of the title compounds was achieved via reduction of O-phenyloximes.[8] A patent describes a synthesis method with a yield of around 40%.[9] |
| O-Benzoylhydroxylamine | Pd-catalyzed Amination/Cyclization | Phthaloyl hydroxylamines and isocyanoaromatics | Amino-substituted phenanthridines | - | Functions as an oxidizing amino source.[1] Has been demonstrated as a superior alternative to other N-amination methods.[2] |
| Hydroxylamine-O-sulfonic acid (HOSA) | N-amination | Substituted benzimidazoles | 1-H-aminobenzimidazoles | 62-63% | Functions as a nucleophile in basic conditions and an electrophile in acidic/neutral conditions.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the efficacy of different reagents. Below are representative protocols for the synthesis of N-heterocycles using O-benzylhydroxylamine and a general procedure for radical cyclization which can be adapted for various O-substituted hydroxylamines.
Protocol 1: Synthesis of N-Benzylhydroxylamine Hydrochloride
This protocol describes a continuous flow synthesis, which is noted for its safety and efficiency.[6]
Materials:
-
Benzyl chloride
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, organic solvent for extraction)
-
Ethyl acetate (for recrystallization)
Procedure:
-
A continuous flow reactor is set up with two inlet streams. One stream contains an aqueous solution of hydroxylamine hydrochloride and a base, and the second stream contains benzyl chloride in a suitable solvent.
-
The two streams are pumped into a heated T-mixer and then through a heated reaction coil. Optimal reported conditions are 60°C and 8.0 bar pressure.[6]
-
The output from the reactor is collected, and the organic and aqueous layers are separated.
-
The crude product in the organic layer is isolated.
-
Recrystallization from ethyl acetate is performed to remove impurities, such as dibenzyl-substituted byproducts.
-
The final product, N-benzylhydroxylamine hydrochloride, is obtained as a highly pure solid with a reported overall yield of up to 76%.[6]
Protocol 2: General Procedure for Radical Cyclization for N-Heterocycle Synthesis
This generalized protocol is based on the common steps involved in radical cyclization reactions to form N-heterocycles.[11]
Materials:
-
Substrate with a radical precursor and a multiple bond (e.g., an unsaturated oxime ether)
-
Radical initiator (e.g., AIBN, tributyltin hydride)
-
Inert solvent (e.g., toluene, benzene)
-
Radical scavenger or quenching agent
Procedure:
-
Radical Generation: A solution of the substrate in an appropriate inert solvent is prepared. The radical initiator is added to the solution. The reaction is initiated by heating or photolysis, leading to the selective generation of a radical on the substrate.
-
Radical Cyclization: The generated radical undergoes an intramolecular cyclization by attacking a multiple bond (e.g., an alkene or alkyne) within the same molecule. This step is typically very fast and selective, with a preference for forming 5- or 6-membered rings.[11]
-
Conversion to Product: The cyclized radical is then converted to the final product. This can occur through various pathways, such as:
-
Hydrogen atom abstraction: The cyclized radical abstracts a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to give the reduced product.
-
Oxidation or Reduction: The cyclic radical can be oxidized or reduced, followed by quenching with a nucleophile or electrophile.[11]
-
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using standard techniques such as column chromatography to yield the desired N-heterocycle.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the general workflows for N-heterocycle synthesis using O-substituted hydroxylamines.
Caption: General workflow for N-heterocycle synthesis.
Caption: Decision logic for selecting an appropriate reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. Amination of heterocyclic compounds with o-benzoylhydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Studies on the preparation of N-alkyl-O-phenylhydroxylamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Radical cyclization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Spectroscopic Validation of Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient synthesis and rigorous characterization of these heterocycles are paramount in drug discovery and development. This guide provides an objective comparison of common synthetic routes to 1,2,3,4-tetrahydroquinoline, supported by detailed experimental protocols and spectroscopic data to aid in the validation of the final product.
Comparison of Synthetic Methodologies
Two prevalent methods for the synthesis of 1,2,3,4-tetrahydroquinoline are the catalytic hydrogenation of quinoline and domino reactions commencing from simpler aromatic precursors. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Domino Reaction (from 2-Nitrochalcone) |
| Starting Material | Quinoline | 2'-Nitrochalcone |
| Key Reagents | H₂, Cobalt(II) acetate, Zinc | H₂, Pd/C |
| Typical Yield | High (e.g., 96%)[1] | Good to Excellent (65-90%)[2] |
| Reaction Conditions | High pressure (30 bar H₂), elevated temperature (70°C)[1] | Atmospheric pressure, room temperature |
| Advantages | High yield, atom economical.[1] | Milder reaction conditions, potential for diversity.[2] |
| Disadvantages | Requires high-pressure equipment.[1] | Multi-step precursor synthesis may be required. |
Experimental Protocols
Method A: Cobalt-Catalyzed Hydrogenation of Quinoline
This procedure details the synthesis of 1,2,3,4-tetrahydroquinoline via the heterogeneous hydrogenation of quinoline using a cobalt-based catalyst.[1]
Materials:
-
Quinoline (0.49 mmol)
-
Cobalt(II) acetate tetrahydrate (5 mol%)
-
Zinc powder (50 mol%)
-
Water (1.5 mL)
-
Hydrogen gas
-
Magnetic stirring bar
-
4 mL glass vial
-
Autoclave
Procedure:
-
A 4 mL glass vial is charged with a magnetic stirring bar, cobalt(II) acetate tetrahydrate, and finely powdered zinc.
-
Quinoline (0.49 mmol) and water (1.5 mL) are added to the vial.
-
The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas.
-
The autoclave is pressurized to 30 bar with hydrogen gas.
-
The reaction mixture is stirred at 70°C for 15 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The product is isolated and purified by standard laboratory techniques.
Method B: Domino Reductive Cyclization of 2'-Nitrochalcone
This protocol describes the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline from a 2'-nitrochalcone precursor through a domino reaction involving reduction and cyclization.[2]
Materials:
-
2'-Nitrochalcone derivative
-
Palladium on carbon (5% Pd/C)
-
Dichloromethane
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure:
-
The 2'-nitrochalcone is dissolved in dichloromethane.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Spectroscopic Validation Data
The validation of the synthesized 1,2,3,4-tetrahydroquinoline is achieved through a combination of spectroscopic methods. The following tables summarize the expected data.
1,2,3,4-Tetrahydroquinoline
| Spectroscopic Method | Observed Data |
| ¹H NMR (300 MHz, CDCl₃) | δ = 7.06–6.97 (m, 2H, Ar-H), 6.67 (t, J = 7.3 Hz, 1H, Ar-H), 6.52 (d, J = 7.9 Hz, 1H, Ar-H), 3.85 (s, 1H, N-H), 3.34 (t, J = 5.5 Hz, 2H, CH₂), 2.82 (t, J = 6.4 Hz, 2H, CH₂), 2.04–1.93 (m, 2H, CH₂).[1] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 144.8, 129.6, 126.8, 121.5, 117.0, 114.2, 42.0, 27.0, 22.2.[1] |
| IR (KBr, cm⁻¹) | 3403, 2925, 2839, 1605, 1495, 1309, 742.[1] |
| Mass Spectrometry (EI) | Molecular Weight: 133.19 g/mol .[3] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Workflow for the synthesis and validation of tetrahydroquinoline.
Caption: Decision logic for selecting a tetrahydroquinoline synthesis method.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Kinetic Studies of O-(cyclopropylmethyl)hydroxylamine Hydrochloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving O-(cyclopropylmethyl)hydroxylamine hydrochloride, a key reagent in the synthesis of various bioactive molecules and N-heterocycles. Due to a lack of specific kinetic data in the published literature for this particular hydroxylamine derivative, this document presents a comprehensive overview of oxime ligation kinetics with analogous O-substituted hydroxylamines. Furthermore, it offers detailed experimental protocols to enable researchers to conduct their own kinetic studies and generate comparative data.
Comparison of Reaction Kinetics with Alternative Reactants
The following table summarizes second-order rate constants for the reaction of various aminooxy compounds with aldehydes, which serve as a proxy for understanding the reactivity of O-substituted hydroxylamines.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | k (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [2][3] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | [2] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | [2] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100 | [2] |
Key Observations:
-
Catalysis: Aniline and its derivatives, such as m-phenylenediamine, are effective nucleophilic catalysts for oxime ligation, particularly at neutral pH.[1][4] These catalysts can accelerate the reaction rate significantly.[1]
-
pH Dependence: The optimal pH for uncatalyzed oxime formation is typically around 4-5.[4][5] However, for biological applications where neutral pH is required, catalysts are essential to achieve reasonable reaction rates.[5]
-
Reactant Structure: The electronic and steric properties of both the hydroxylamine and the carbonyl compound influence the reaction rate. Aromatic aldehydes have been shown to undergo rapid ligation with aminooxy nucleophiles.[6]
Experimental Protocols
To facilitate the kinetic analysis of this compound reactions, the following detailed experimental protocols are provided. These protocols can be adapted for reactions with various aldehydes and ketones.
Protocol 1: General Procedure for Kinetic Analysis of Oxime Formation
This protocol describes a general method for determining the second-order rate constant for the reaction between this compound and a model aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
Benzaldehyde
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)
-
Catalyst (e.g., Aniline) stock solution in reaction buffer
-
Quenching solution (e.g., excess acetone)
-
Analytical instrument (e.g., RP-HPLC, LC-MS)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, benzaldehyde, and aniline in the reaction buffer to known concentrations.
-
Reaction Initiation: In a temperature-controlled vessel, mix the this compound and benzaldehyde solutions to achieve the desired initial concentrations (e.g., 100 µM each). Initiate the reaction by adding the aniline catalyst stock solution to the desired final concentration (e.g., 100 mM).[3]
-
Reaction Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a quenching solution.
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS to determine the concentration of the oxime product formed over time.[3][7]
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve. The second-order rate constant (k) can be calculated from the initial rate and the initial concentrations of the reactants.
Protocol 2: One-Pot Fmoc-Deprotection and Oxime Ligation for Peptide Modification
This protocol is adapted for the rapid modification of peptides containing a protected aminooxy group.[8]
Materials:
-
Peptide with Fmoc-protected aminooxy group (e.g., Fmoc-Aoa-peptide)
-
Piperidine solution (30% in anhydrous DMF)
-
Trifluoroacetic acid (TFA)
-
Aldehyde or ketone (e.g., d-glucose)
-
Aniline
-
Anhydrous DMF
-
Acetone
-
RP-HPLC system for purification
Procedure:
-
Fmoc-Deprotection: Dissolve the Fmoc-protected peptide in pre-heated 30% piperidine in anhydrous DMF and incubate for 1 minute at 75°C.[8]
-
Quenching: Quench the deprotection reaction by adding TFA.[8]
-
Ligation: Add the aldehyde or ketone (e.g., 100 equivalents) and aniline (e.g., 2 equivalents) to the reaction mixture.[8]
-
Incubation: Mix and incubate the reaction for 5 minutes at 75°C.[8]
-
Quenching of Ligation: Quench the ligation reaction with acetone.[8]
-
Purification: Immediately purify the resulting oxime-linked peptide by RP-HPLC.[7]
Visualizations
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for kinetic analysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different hydroxylamine precursors in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine and its derivatives are indispensable reagents in organic synthesis, serving as key building blocks for a wide array of nitrogen-containing compounds, including oximes, amides, and amines. The choice of hydroxylamine precursor is a critical decision in experimental design, directly impacting reaction efficiency, safety, and scalability. This guide provides an objective comparison of common hydroxylamine precursors, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Key Hydroxylamine Precursors: An Overview
The most frequently employed hydroxylamine precursors in organic synthesis include hydroxylamine hydrochloride (NH₂OH·HCl), hydroxylamine-O-sulfonic acid (HOSA), N-Boc-hydroxylamine, and various O-arylhydroxylamines. Each of these precursors offers a unique profile in terms of reactivity, stability, and handling requirements.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): A widely used, crystalline solid that is convenient to handle and store. It is a primary choice for the synthesis of oximes from aldehydes and ketones.[1][2] However, its reactions often require basic conditions to liberate the free hydroxylamine.[1]
-
Hydroxylamine-O-Sulfonic Acid (HOSA): A versatile reagent that can act as both a nucleophile and an electrophile depending on the reaction conditions.[3] It is particularly useful for direct amination reactions and one-pot Beckmann rearrangements.[4][5] HOSA is a hygroscopic solid that should be stored at low temperatures to prevent decomposition.[3]
-
N-Boc-hydroxylamine: A protected form of hydroxylamine that offers enhanced stability and solubility in organic solvents.[6][7] The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions, providing a controlled release of hydroxylamine. It is a valuable reagent in amination reactions.[8][9]
-
O-Arylhydroxylamines: A class of precursors where the hydroxyl group is substituted with an aryl group. These are particularly useful for the synthesis of substituted benzofurans and other heterocyclic compounds.[10][11] Their synthesis often involves palladium-catalyzed cross-coupling reactions.[10]
Performance Comparison in Key Synthetic Transformations
The following tables summarize the performance of these precursors in three key applications: oxime formation, the Beckmann rearrangement, and amination reactions.
Table 1: Oxime Formation from Aldehydes and Ketones
| Precursor | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| NH₂OH·HCl | Aromatic Aldehydes | Na₂CO₃, Grinding, RT | 2-5 min | 90-98 | [2] |
| NH₂OH·HCl | Aliphatic Ketones | KOH, EtOH, Reflux | 48 h | Moderate to Good | |
| NH₂OH·HCl | Aromatic/Aliphatic Aldehydes | Oxalic Acid, CH₃CN, Reflux | 55-90 min | 90-95 | [12] |
| HOSA | Aldehydes | Elimination of H₂SO₄, >RT | - | High | [3] |
| HOSA | Aliphatic Ketones | - | - | Very High | [3] |
Table 2: Beckmann Rearrangement of Ketoximes to Amides
| Precursor | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| NH₂OH·HCl | Ketones | Anhydrous Oxalic Acid, ~100°C | 4-12 h | High | [13] |
| NH₂OH·HCl | Ketones | FeCl₃·6H₂O, Solvent-free | - | Good to Excellent | [13] |
| HOSA | Ketones | Zn(II), Water | - | - | [4] |
| HOSA | Ketones | Cu(OTf)₂, TFE/CH₂Cl₂, RT-70°C | - | up to 89 | [6] |
| N-Boc-O-tosylhydroxylamine | Ketones | TFE | - | - | [8] |
Table 3: Amination Reactions
| Precursor | Substrate | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| HOSA | Arenes | Electrophilic C-H Amination | AlCl₃ | - | [12][14] |
| HOSA | Benzyl alcohols | C-C Amination via aza-Hock rearrangement | HFIP, RT | Good to Excellent | [15] |
| N-Boc-arylsulfonyl hydroxylamines | Benzyl alcohols | C-C Amination via aza-Hock rearrangement | HFIP, RT | Moderate | [15] |
| O-Aroyl-N,N-dimethylhydroxylamines | Carboxylic Acids | Electrophilic Amination | Hypervalent Iodine | 39-86 | [16] |
Experimental Protocols
General Procedure for Oxime Synthesis using Hydroxylamine Hydrochloride (Grinding Method)[2]
-
In a mortar, thoroughly grind a mixture of the aldehyde/ketone (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude oxime.
-
Purify the product by recrystallization or column chromatography.
General Procedure for One-Pot Beckmann Rearrangement using HOSA[6][18]
-
To a stirring solution of Cu(OTf)₂ (10 mol%) in a 1:4 mixture of trifluoroethanol (TFE) and dichloromethane (CH₂Cl₂) at room temperature, add the ketone (1.0 equiv), HOSA (2.0 equiv), and CsOH·H₂O (2.0 equiv).
-
Maintain the reaction mixture at the temperature and for the time required for the specific substrate (typically ranging from room temperature to 70°C).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with an appropriate workup procedure.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
General Procedure for Synthesis of O-Arylhydroxylamines[10]
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), ethyl acetohydroximate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a bulky biarylphosphine), and a base (e.g., Cs₂CO₃).
-
Add an appropriate solvent (e.g., toluene) and heat the mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove insoluble materials.
-
Remove the solvent under reduced pressure.
-
Subject the crude product to acidic hydrolysis (e.g., using HCl) to cleave the acetohydroximate group, yielding the O-arylhydroxylamine hydrochloride.
-
Isolate and purify the product by crystallization.
Stability and Handling
| Precursor | Physical Form | Stability | Handling Precautions |
| NH₂OH·HCl | White crystalline solid | Stable under normal conditions. Moisture and air sensitive.[5] | Wear appropriate PPE. Avoid dust formation. Store in a dry, cool, well-ventilated place away from heat and incompatible materials like strong oxidizing agents.[4][17] |
| HOSA | White, hygroscopic solid | Decomposes on heating.[18] Should be stored at 0°C to prevent decomposition.[3] | Corrosive. Wear appropriate PPE. Handle in a well-ventilated area. Avoid contact with moisture and incompatible materials like alkalis and oxidizing agents.[19][20] |
| N-Boc-hydroxylamine | White to off-white solid | Stable under normal temperatures and pressures. Moisture sensitive.[21] | Combustible solid. Avoid dust formation. Wear appropriate PPE. Store in a cool, dry, well-ventilated area away from incompatible substances.[6] |
| O-Arylhydroxylamines | Varies (often solids) | Stability varies with substitution. | Handle with care, following standard laboratory safety procedures. Specific handling precautions depend on the individual compound. |
Logical Workflow for Precursor Selection
The selection of an appropriate hydroxylamine precursor is guided by the desired transformation, substrate scope, and reaction conditions. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision-making workflow for selecting the appropriate hydroxylamine precursor.
Conclusion
The choice of a hydroxylamine precursor is a multifaceted decision that requires careful consideration of the specific synthetic goal, substrate compatibility, and practical aspects such as safety and cost. Hydroxylamine hydrochloride remains a workhorse for routine oximation, while HOSA offers significant advantages for one-pot Beckmann rearrangements and direct aminations. N-Boc-hydroxylamine provides a stable and versatile option for introducing protected amino groups, and O-arylhydroxylamines are uniquely suited for the synthesis of certain heterocyclic structures. By understanding the comparative strengths and weaknesses of each precursor, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. lobachemie.com [lobachemie.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tert-butyl N-hydroxycarbamate | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 15. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxylamine synthesis by oxidation [organic-chemistry.org]
- 17. fishersci.com [fishersci.com]
- 18. Hydroxylamine-O-Sulfonic Acid Manufacturer & Supplier in China | Properties, Uses, Safety, SDS, Price [sulfonic-acid.com]
- 19. cloudfront.zoro.com [cloudfront.zoro.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. N-Boc-hydroxylamine(36016-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Researcher's Guide to Confirming the Structure of-Sigmatropic Rearrangement Products
A Researcher's Guide to Confirming the Structure of[1][1]-Sigmatropic Rearrangement Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the primary analytical techniques used to elucidate the structure of products resulting from[1][1]-sigmatropic rearrangements, a fundamental class of pericyclic reactions that includes the well-known Claisen and Cope rearrangements. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary tools to confidently characterize their synthesized molecules.
Spectroscopic and Crystallographic Confirmation: A Comparative Overview
The two most powerful and commonly employed techniques for the structural determination of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each method offers unique insights into the molecular architecture of the rearranged product, and their complementary nature provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule in solution. For[1][1]-sigmatropic rearrangements, NMR is invaluable for tracking the changes in connectivity and the electronic environment of the carbon and hydrogen atoms involved in the bond reorganization.
Single-Crystal X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths and angles, offering definitive proof of the newly formed sigma bond and the overall molecular conformation.
Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize key quantitative data obtained from NMR spectroscopy and illustrate the expected data from X-ray crystallography for representative[1][1]-sigmatropic rearrangements.
Claisen Rearrangement: NMR Data Comparison of Allyl Phenyl Ether and 2-Allylphenol
The Claisen rearrangement of allyl phenyl ether yields 2-allylphenol. The transformation from an ether to a phenol and the migration of the allyl group result in distinct changes in the ¹H and ¹³C NMR spectra.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Allyl Phenyl Ether | 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.10-5.95 (m, 1H, -CH=), 5.40 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.55 (d, 2H, -OCH₂-) | 158.5 (Ar-C-O), 133.5 (-CH=), 129.5 (Ar-CH), 121.0 (Ar-CH), 117.5 (=CH₂), 114.8 (Ar-CH), 68.9 (-OCH₂-) |
| 2-Allylphenol | 7.15-7.05 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 6.05-5.90 (m, 1H, -CH=), 5.15 (d, 1H, =CH₂), 5.10 (d, 1H, =CH₂), 4.90 (s, 1H, -OH), 3.40 (d, 2H, Ar-CH₂-) | 153.8 (Ar-C-OH), 136.8 (-CH=), 130.5 (Ar-CH), 127.8 (Ar-CH), 121.5 (Ar-C), 116.0 (=CH₂), 115.8 (Ar-CH), 35.2 (Ar-CH₂-) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Cope Rearrangement: Illustrative ¹³C NMR Data
The Cope rearrangement is a thermally induced isomerization of a 1,5-diene. A classic example is the degenerate rearrangement of 1,5-hexadiene. While the reactant and product are identical in this specific case, a related transformation, the ring expansion of a divinylcyclobutane to a cyclooctadiene, illustrates the significant changes in the carbon framework that are readily detected by ¹³C NMR.
| Compound | Key ¹³C NMR Signals (CDCl₃, ppm) |
| 1,5-Hexadiene | 138.0 (=CH-), 114.5 (=CH₂), 33.5 (-CH₂-) |
| 1,5-Cyclooctadiene | 130.5 (=CH-), 29.0 (-CH₂-) |
Note: This table provides a conceptual comparison of the types of carbon environments before and after a Cope-type rearrangement leading to a cyclic product.
X-ray Crystallography: Expected Data Comparison
While obtaining single crystals of both the reactant and product of a[1][1]-sigmatropic rearrangement can be challenging, X-ray crystallography provides the most definitive structural proof. The key data points to compare would be the bond lengths of the sigma bond that is broken and the newly formed sigma bond, as well as the overall geometry of the molecule.
| Parameter | Reactant (e.g., a 1,5-diene) | Product (e.g., a rearranged 1,5-diene) |
| C3-C4 Bond Length | ~1.54 Å (single bond) | > 2.5 Å (no bond) |
| C1-C6 Bond Length | > 2.5 Å (no bond) | ~1.54 Å (newly formed single bond) |
| Molecular Conformation | Dependent on substituents and crystal packing | Often a chair-like or boat-like conformation in the solid state |
Experimental Protocols
Detailed and meticulous experimental procedures are crucial for obtaining high-quality data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved and the solution is homogeneous.
-
Filter the solution if any particulate matter is present.
2. Data Acquisition (¹H and ¹³C NMR):
-
Record a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (d1, typically 1-5 seconds), and spectral width.
-
Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
For more detailed structural analysis, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
3. Variable Temperature (VT) NMR (for dynamic systems):
-
For molecules that may be undergoing rapid rearrangement at room temperature (e.g., bullvalene), VT-NMR is essential.
-
Start at room temperature and gradually decrease the temperature in increments of 10-20 K.[2]
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.[2]
-
Monitor the changes in the spectra, particularly the broadening and eventual splitting of signals as the exchange process slows down on the NMR timescale.[2]
-
The coalescence temperature, where two exchanging signals merge into a single broad peak, can be used to calculate the energy barrier of the rearrangement.[2]
Single-Crystal X-ray Crystallography
1. Crystal Growth:
-
The most critical and often challenging step is growing a single crystal of suitable size and quality (typically 0.1-0.5 mm in all dimensions).
-
Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion.
-
The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often a good starting point.
-
Purity of the compound is essential for obtaining high-quality crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.[3]
-
A complete dataset consists of the intensities and positions of thousands of reflections.[3]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the crystal lattice are determined using computational methods (solving the "phase problem").
-
The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to obtain the final, accurate molecular structure.[4] The quality of the final structure is assessed by a statistical parameter called the R-factor, with lower values indicating a better fit to the data.[4]
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the structural confirmation process.
A Comparative Guide to Purity Assessment of Synthesized O-(cyclopropylmethyl)hydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the synthesis of safe and effective active pharmaceutical ingredients (APIs). O-(cyclopropylmethyl)hydroxylamine hydrochloride is a key building block in organic synthesis, and rigorous assessment of its purity is crucial. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized this compound, presenting detailed experimental protocols and comparative data.
Comparison with Alternative O-Alkylhydroxylamine Reagents
This compound belongs to a class of O-alkylated hydroxylamine reagents. Its purity profile can be benchmarked against other commonly used alternatives such as O-methylhydroxylamine hydrochloride and O-ethylhydroxylamine hydrochloride. The choice of reagent can influence reaction outcomes, and their purity is a critical parameter.
| Parameter | O-(cyclopropylmethyl)hydroxylamine HCl | O-methylhydroxylamine HCl | O-ethylhydroxylamine HCl |
| Molecular Formula | C₄H₁₀ClNO | CH₆ClNO | C₂H₈ClNO |
| Molecular Weight | 123.58 g/mol | 83.52 g/mol | 97.54 g/mol |
| Typical Commercial Purity | ≥97% | ≥98% | ≥98% |
| Primary Analytical Methods | HPLC, GC, NMR, Elemental Analysis | HPLC, GC, NMR | HPLC, GC, NMR |
Analytical Methodologies for Purity Determination
A multi-pronged approach employing several analytical techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of O-(cyclopropylmethyl)hydroxylamine is challenging. Therefore, a pre-column derivatization method is often employed.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Objective: To determine the purity of this compound by RP-HPLC with UV detection after derivatization.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), water (HPLC grade), phosphoric acid, benzaldehyde (derivatizing agent).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dissolve in water.
-
Transfer a 1 mL aliquot to a vial and add 0.5 mL of a 1% benzaldehyde solution in methanol.
-
Allow the reaction to proceed for 30 minutes at room temperature to form the corresponding benzaldoxime derivative.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the benzaldoxime derivative.
Gas Chromatography (GC)
Similar to HPLC, GC analysis of this compound benefits from derivatization to increase volatility and improve chromatographic performance.
Experimental Protocol: GC with Derivatization
-
Objective: To quantify the purity of this compound by GC with Flame Ionization Detection (FID).
-
Instrumentation: Gas chromatograph with an FID detector and a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Reagents: Dichloromethane, acetone (derivatizing agent).
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a mixture of water and acetone. The acetone will react with the hydroxylamine to form the more volatile acetone oxime derivative.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: Purity is calculated based on the area percentage of the peak corresponding to the acetone oxime derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
Experimental Protocol: ¹H NMR Spectroscopy
-
Objective: To confirm the structure and assess the purity of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: The proton signals should be consistent with the structure of O-(cyclopropylmethyl)hydroxylamine. Purity can be estimated by comparing the integrals of the analyte signals to those of any observed impurities.
Expected ¹H NMR Signals (in D₂O):
-
Signals corresponding to the cyclopropyl ring protons.
-
A signal for the methylene (-CH₂-) protons adjacent to the oxygen.
-
A signal for the methine (-CH-) proton of the cyclopropyl group.
Elemental Analysis
Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition (C, H, N, Cl) with the theoretical values.
| Element | Theoretical Percentage |
| Carbon (C) | 38.87% |
| Hydrogen (H) | 8.16% |
| Chlorine (Cl) | 28.69% |
| Nitrogen (N) | 11.33% |
| Oxygen (O) | 12.95% |
Summary of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC (with derivatization) | Quantitative purity, detection of non-volatile impurities. | High sensitivity and resolution. | Requires derivatization, which can introduce complexity. |
| GC (with derivatization) | Quantitative purity, detection of volatile impurities. | High efficiency for volatile compounds. | Requires derivatization; not suitable for non-volatile impurities. |
| NMR Spectroscopy | Structural confirmation, identification of impurities, quantitative analysis (qNMR). | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Confirmation of elemental composition. | Provides fundamental purity information. | Does not identify individual impurities. |
Experimental Workflow and Data Interpretation
Purity Assessment Workflow Diagram
Signaling Pathway of Impurity Identification
Impurity Identification Pathway
Safety Operating Guide
Proper Disposal of O-(cyclopropylmethyl)hydroxylamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of O-(cyclopropylmethyl)hydroxylamine Hydrochloride (CAS No. 74124-04-2), ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified with several hazard statements, indicating potential risks upon exposure.
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 74124-04-2 |
| Molecular Formula | C₄H₁₀ClNO |
| Molecular Weight | 123.58 g/mol |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] Adherence to institutional and local regulations for chemical waste management is paramount. The following steps outline the process from waste generation to collection.
Experimental Protocol: Waste Segregation and Storage
-
Waste Identification: Clearly identify the waste as this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste. The container must be in good condition and have a secure-fitting lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "74124-04-2"
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from your licensed waste management provider.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Personal protective equipment for handling O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Essential Safety and Handling Guide for O-(cyclopropylmethyl)hydroxylamine Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 74124-04-2[1][2] |
| Molecular Formula | C4H10ClNO[2][3] |
| Molecular Weight | 123.58 g/mol [2][3] |
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards.[4][6] |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when working with the solid form to avoid dust inhalation, or if ventilation is inadequate.[4][7] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for safety.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust and vapors.
-
Use anti-static tools and equipment to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Ensure adequate ventilation during this process.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands and any exposed skin with soap and water.[4]
-
Storage Plan
-
Conditions: Store in a cool, dry, and well-ventilated area.[4][8] A recommended storage temperature is 2-8°C in an inert atmosphere.[1]
-
Container: Keep the container tightly closed and store in the original packaging.[8][9]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency and Disposal Procedures
Emergency Response Plan
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal, avoiding dust generation.[4][6] For liquid spills, absorb with an inert material and place in a chemical waste container. |
Disposal Plan
This compound and its containers are considered hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste.
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pppmag.com [pppmag.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nwsci.com [nwsci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
